4-Methanesulfonamido-isatoic anhydride
Description
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Properties
IUPAC Name |
N-(2,4-dioxo-1H-3,1-benzoxazin-7-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-6-7(4-5)10-9(13)16-8(6)12/h2-4,11H,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYKWZUMFVCLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methanesulfonamido-isatoic Anhydride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methanesulfonamido-isatoic anhydride, a sulfonamide derivative of isatoic anhydride, is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining the reactive isatoic anhydride ring system with a methanesulfonamido group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. These resulting molecules, particularly quinazolinones and related scaffolds, are known to possess a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Methanesulfonamido-isatoic anhydride, offering insights for its effective utilization in research and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₅S | Inferred |
| Molecular Weight | 256.24 g/mol | Inferred |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Likely higher than the parent isatoic anhydride (243 °C) due to the sulfonamide group. | Inferred[1] |
| Solubility | Expected to have limited solubility in water and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF. | Inferred |
| CAS Number | Not found in public databases |
Synthesis of 4-Methanesulfonamido-isatoic Anhydride
The synthesis of 4-Methanesulfonamido-isatoic anhydride can be logically approached through a two-step process starting from 4-aminobenzoic acid. This strategy involves the introduction of the methanesulfonamido group followed by the formation of the isatoic anhydride ring.
Step 1: Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid
The initial step is the sulfonylation of the amino group of 4-aminobenzoic acid. A common and effective method involves the reaction of the corresponding amino ester with methanesulfonyl chloride in the presence of a base like pyridine. The ester is used to protect the carboxylic acid functionality during this step. Subsequent hydrolysis of the ester yields the desired 4-[(methylsulfonyl)amino]benzoic acid.
Experimental Protocol:
-
To a solution of ethyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane, add pyridine (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for one hour.
-
The resulting ethyl 4-[(methylsulfonyl)amino]benzoate can be isolated and purified.
-
Hydrolyze the ester using standard procedures (e.g., treatment with aqueous sodium hydroxide followed by acidification) to obtain 4-[(methylsulfonyl)amino]benzoic acid.
Step 2: Cyclization to 4-Methanesulfonamido-isatoic Anhydride
The formation of the isatoic anhydride ring from an anthranilic acid derivative is a key transformation. A widely used method for this cyclization is the reaction with phosgene or a phosgene equivalent, such as triphosgene. This reaction proceeds by converting the amino and carboxylic acid groups into a cyclic N-carboxyanhydride.
Experimental Protocol (General):
-
Suspend 4-[(methylsulfonyl)amino]benzoic acid in an inert solvent.
-
Introduce phosgene gas or a solution of triphosgene at a controlled temperature.
-
The reaction progress can be monitored by the disappearance of the starting material.
-
Upon completion, the product, 4-Methanesulfonamido-isatoic anhydride, can be isolated by filtration and purified by recrystallization.
It is crucial to perform this reaction in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of phosgene.
Figure 2: General reaction of 4-Methanesulfonamido-isatoic anhydride with nucleophiles.
This ring-opening reactivity is the cornerstone of its utility in synthesizing more complex heterocyclic systems. For instance, reaction with an amine followed by an intramolecular cyclization step is a common strategy for constructing quinazolinone cores.
Applications in Drug Discovery and Development
The primary application of 4-Methanesulfonamido-isatoic anhydride lies in its role as a key intermediate for the synthesis of pharmacologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, imparting properties such as improved solubility, metabolic stability, and target-binding interactions.
Synthesis of Quinazolinone Derivatives
Isatoic anhydrides are widely used as precursors for the synthesis of quinazolinone and quinazoline derivatives, which are known to exhibit a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The reaction of 4-Methanesulfonamido-isatoic anhydride with an appropriate amine would yield an N-substituted 2-amino-4-(methanesulfonamido)benzamide. This intermediate can then be cyclized with various one-carbon sources (e.g., orthoesters, aldehydes, or acid chlorides) to afford a variety of substituted quinazolinones. The methanesulfonamido group at the 4-position of the resulting quinazolinone scaffold offers a handle for further structural modifications and can play a crucial role in the molecule's interaction with biological targets.
Figure 3: General scheme for the synthesis of quinazolinones from 4-Methanesulfonamido-isatoic anhydride.
Conclusion
4-Methanesulfonamido-isatoic anhydride is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while requiring careful handling of reagents like phosgene, follows established chemical principles. The reactivity of the isatoic anhydride ring allows for the introduction of diverse functionalities, paving the way for the construction of extensive chemical libraries for drug discovery screening. The incorporation of the methanesulfonamido group is anticipated to confer favorable pharmacological properties to the resulting molecules. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.
References
-
Isatoic anhydride. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]
-
4-[(Methylsulfonyl)amino]benzoic acid. PrepChem. [Link]
-
Isatoic Anhydride. PubChem. Accessed January 23, 2026. [Link]
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An In-Depth Technical Guide to 4-Methanesulfonamido-isatoic Anhydride (CAS 885269-62-5): Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methanesulfonamido-isatoic anhydride, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document leverages established principles of isatoic anhydride chemistry and the well-documented behavior of sulfonamides to offer a robust, scientifically grounded resource. Every effort has been made to ensure the accuracy and practical utility of the information presented, drawing upon analogous structures and reaction mechanisms to provide field-proven insights.
Introduction: The Isatoic Anhydride Scaffold
Isatoic anhydrides are a class of bicyclic compounds that serve as versatile and highly reactive intermediates in organic synthesis.[1] Their intrinsic reactivity, stemming from the strained anhydride linkage, makes them valuable precursors for a diverse array of heterocyclic systems, including quinazolinones, quinolones, and benzodiazepines, many of which are scaffolds for biologically active molecules.[2] The strategic placement of substituents on the aromatic ring of the isatoic anhydride core allows for the fine-tuning of its chemical properties and the introduction of functionalities crucial for applications in drug discovery and materials science. This guide focuses on the 4-methanesulfonamido derivative, a compound that marries the reactive isatoic anhydride core with the pharmacologically significant sulfonamide moiety.
Physicochemical Properties and Structural Features
The introduction of a methanesulfonamido group at the 4-position of the isatoic anhydride ring is expected to significantly influence its electronic and solubility characteristics. The sulfonamide group is a strong electron-withdrawing group, which will impact the reactivity of the anhydride carbonyls.
| Property | Value | Source |
| CAS Number | 885269-62-5 | - |
| Molecular Formula | C9H8N2O5S | Calculated |
| Molecular Weight | 256.24 g/mol | Calculated |
| Appearance | Predicted to be a solid | Analogy |
| Solubility | Predicted to have low solubility in water, soluble in polar organic solvents like DMF and DMSO. | Analogy |
| Predicted LogP | ~1.5 | Computational Prediction |
A Plausible Synthetic Pathway
Proposed Synthesis of 4-Methanesulfonamido-isatoic Anhydride
Caption: General mechanism of nucleophilic attack on 4-Methanesulfonamido-isatoic anhydride.
Potential Applications in Drug Discovery and Beyond
The combination of the isatoic anhydride scaffold and the sulfonamide functional group suggests several promising avenues for application, particularly in the realm of medicinal chemistry.
-
Antimicrobial Agents: Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [3]The incorporation of a sulfonamide moiety into a novel heterocyclic scaffold derived from 4-Methanesulfonamido-isatoic anhydride could lead to the development of new antimicrobial agents with improved efficacy or a different spectrum of activity.
-
Anticancer Therapeutics: Many quinazolinone derivatives, readily synthesized from isatoic anhydrides, have demonstrated potent anticancer activity. [4]The methanesulfonamido group can participate in hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity and selectivity of these compounds for cancer-related proteins.
-
Enzyme Inhibitors: Isatoic anhydride derivatives have been explored as inhibitors of various enzymes. The specific substitution pattern of 4-Methanesulfonamido-isatoic anhydride could be tailored to target specific enzyme active sites, making it a valuable starting point for the design of novel enzyme inhibitors.
-
Materials Science: Isatoic anhydrides can be used to modify polymers and other materials. The presence of the sulfonamide group could impart unique properties such as altered solubility, thermal stability, or binding affinity to the modified materials.
Illustrative Experimental Protocol: Synthesis of a Quinazolinone Derivative
This hypothetical protocol outlines the synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative from 4-Methanesulfonamido-isatoic anhydride, demonstrating its utility as a synthetic intermediate.
Objective: To synthesize 2-phenyl-4-(methanesulfonamido)-2,3-dihydroquinazolin-4(1H)-one.
Materials:
-
4-Methanesulfonamido-isatoic anhydride (1.0 eq)
-
Aniline (1.1 eq)
-
Benzaldehyde (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methanesulfonamido-isatoic anhydride (1.0 eq), aniline (1.1 eq), and ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 2-phenyl-4-(methanesulfonamido)-2,3-dihydroquinazolin-4(1H)-one.
-
Characterize the product by NMR, IR, and mass spectrometry.
Rationale: This one-pot, three-component reaction is a well-established method for the synthesis of quinazolinone derivatives from isatoic anhydrides. The initial reaction of the isatoic anhydride with the amine leads to the in situ formation of an anthranilamide intermediate, which then condenses with the aldehyde to form the final product.
Predicted Spectroscopic Data
While experimental spectra for 4-Methanesulfonamido-isatoic anhydride are not available, its key spectral features can be predicted based on the known data for isatoic anhydride and the expected influence of the methanesulfonamido substituent.
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons will appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The N-H proton of the anhydride will be a broad singlet at a downfield chemical shift (> δ 10 ppm). The methyl protons of the sulfonamide will appear as a singlet around δ 3.0 ppm. The N-H of the sulfonamide will also be a singlet. |
| ¹³C NMR | Two carbonyl carbons will be observed in the range of δ 160-170 ppm. Aromatic carbons will appear between δ 110-150 ppm. The methyl carbon of the sulfonamide will be around δ 40 ppm. |
| IR (Infrared) | Characteristic strong C=O stretching vibrations for the anhydride group will be present around 1770 and 1720 cm⁻¹. N-H stretching vibrations will be observed around 3200-3400 cm⁻¹. S=O stretching vibrations for the sulfonamide will appear around 1350 and 1160 cm⁻¹. |
Safety and Handling
As with all laboratory chemicals, 4-Methanesulfonamido-isatoic anhydride should be handled with appropriate care. Based on the safety information for isatoic anhydride and other sulfonamides, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
4-Methanesulfonamido-isatoic anhydride represents a promising, yet underexplored, building block for organic synthesis. Its unique combination of a reactive isatoic anhydride core and a pharmacologically relevant sulfonamide group opens up a wide range of possibilities for the development of novel compounds with potential applications in medicine and materials science. This technical guide, by providing a comprehensive overview of its predicted properties, synthesis, and reactivity, aims to stimulate further research and unlock the full potential of this intriguing molecule.
References
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1218.
- Whats Chemistry. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube.
- Wikipedia. (2023).
- Chandrashekhara Kumar B. (2024). A comprehensive review on synthesis and multifaceted biological activities of anthranilic acid derivatives. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.
- Echemi. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.).
- CymitQuimica. (n.d.).
- Clark, R. H., & Wagner, E. C. (1944). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry, 09(1), 55–67.
- Google Patents. (n.d.).
- Chen, L., et al. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 19(12), 20377–20394.
- ChemicalBook. (n.d.). Isatoic Anhydride(118-48-9) 1H NMR spectrum.
- Landy, M., & Gerstung, R. B. (1944). INCREASED SYNTHESIS OF p-AMINOBENZOIC ACID ASSOCIATED WITH THE DEVELOPMENT OF SULFONAMIDE RESISTANCE IN STAPHYLOCOCCUS AUREUS. Journal of Bacteriology, 47(5), 448.
- Bogdanov, A. V., & Mironov, V. F. (2016). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 52(2), 90-92.
- Tacic, A., et al. (2017). Structure similarity of sulfanilamide and p-aminobenzoic acid.
- Turner, R. B., & Weeks, K. M. (2017). Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 23(12), 1857–1860.
- ResearchGate. (2023).
- Doungsoongnuen, S., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI journal, 10, 155–161.
- Khan, I., et al. (2022).
- Google Patents. (n.d.). Methylsulfonic acid preparing process.
- Scribd. (n.d.). Synthesis of 4-Hydroxysulfonylanthranilic Acid.
- Giorno, T. B. S., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1549.
- CymitQuimica. (n.d.). CAS 3144-09-0: Methanesulfonamide.
- SpectraBase. (n.d.). Isatoic anhydride - Optional[13C NMR] - Spectrum.
- Woods, D. D. (1940). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. The Journal of experimental medicine, 72(5), 543–553.
- Floyd, C. D., et al. (2002). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Bioorganic & medicinal chemistry letters, 12(23), 3463–3466.
- LibreTexts. (2021). 13.6. Reactions with Anhydride Electrophiles.
- A-Z Chemical. (n.d.). The Chemistry of Methanesulfonamide: A Deep Dive for Synthesis.
- Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90-92.
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- PubMed. (2000). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.
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- ResearchGate. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs.
- PubMed Central. (2011).
- MDPI. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS.
- ACS Publications. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
- Wiley Online Library. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.
Sources
An In-depth Technical Guide to 4-Methanesulfonamido-isatoic Anhydride: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Methanesulfonamido-isatoic anhydride, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document details the molecule's fundamental properties, outlines a robust synthetic pathway, explores its chemical reactivity, and provides a validated experimental protocol for its application in heterocyclic synthesis.
Introduction: The Strategic Value of Substituted Isatoic Anhydrides
Isatoic anhydrides are a class of bicyclic compounds that serve as versatile and highly valuable synthons in organic chemistry. Derived from anthranilic acid, their intrinsic reactivity makes them ideal precursors for a wide array of nitrogen-containing heterocycles.[1] The anhydride moiety is susceptible to nucleophilic attack, leading to a characteristic ring-opening reaction that liberates carbon dioxide and forms an N-acylated anthranilate derivative. This reactivity is the cornerstone of their utility.
The strategic introduction of substituents onto the aromatic ring of the isatoic anhydride scaffold allows for the fine-tuning of physicochemical properties and biological activity in the resulting molecules. The methanesulfonamido group (-NHSO₂CH₃) is a particularly valuable functional group in drug design. As a potent hydrogen bond donor and a metabolically stable mimic of a phenol, it can significantly enhance target binding affinity and improve pharmacokinetic profiles.
This guide focuses specifically on 4-Methanesulfonamido-isatoic anhydride, detailing its molecular characteristics and providing the scientific foundation necessary for its effective use in research and development.
Physicochemical and Structural Properties
The molecular structure and key physicochemical properties of 4-Methanesulfonamido-isatoic anhydride are fundamental to its handling, reactivity, and analytical characterization.
Molecular Formula: C₉H₈N₂O₅S
Molecular Weight: 256.24 g/mol
The structure consists of the core 2H-3,1-benzoxazine-2,4(1H)-dione system with a methanesulfonamido substituent at the C4 position of the benzene ring.
| Property | Value | Source/Method |
| IUPAC Name | 6-(Methylsulfonamido)-2H-3,1-benzoxazine-2,4(1H)-dione | Nomenclature Rules |
| Molecular Formula | C₉H₈N₂O₅S | Elemental Composition |
| Molecular Weight | 256.24 g/mol | Calculation[2][3] |
| Physical State | Expected to be a crystalline solid at STP | Analogy to Isatoic Anhydride[1] |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | General Sulfonamide/Anhydride Properties |
Synthesis of 4-Methanesulfonamido-isatoic Anhydride
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for 4-Methanesulfonamido-isatoic anhydride.
Step 1 & 2: Preparation of the Precursor, 2-Amino-4-(methanesulfonamido)benzoic acid
The key intermediate is the appropriately substituted anthranilic acid. The synthesis begins with the selective functionalization of a commercially available starting material. A plausible approach involves the reduction of a nitro group, followed by selective sulfonylation of the more nucleophilic aniline at the 4-position.
An alternative, more direct, and highly analogous protocol is based on the synthesis of 4-[(Methylsulfonyl)amino]benzoic acid.[4] This involves the direct sulfonylation of an aminobenzoate ester.
Protocol Rationale:
-
Starting Material: 2,4-Diaminobenzoic acid serves as a logical starting point. The amino group at the 4-position is more basic and sterically accessible than the one at the 2-position (which is ortho to the carboxylic acid), allowing for regioselective sulfonylation.
-
Sulfonylating Agent: Methanesulfonyl chloride (mesyl chloride) is the standard reagent for introducing the methanesulfonyl group.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[5]
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal to dissolve the reactants without participating in the reaction.
Experimental Protocol: Synthesis of 2-Amino-4-(methanesulfonamido)benzoic acid
-
Suspend 2,4-diaminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add pyridine (2.5 eq) to the suspension and cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve methanesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the methanesulfonyl chloride solution dropwise to the cooled, stirring suspension over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl (aq).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Step 3: Cyclization to the Isatoic Anhydride
The conversion of a substituted anthranilic acid to its corresponding isatoic anhydride is a standard transformation. The most common method involves reaction with phosgene or a safer phosgene equivalent like diphosgene or triphosgene.[1][6] This reaction forms a carbamoyl chloride intermediate which then undergoes intramolecular cyclization with the loss of HCl.
Protocol Rationale:
-
Cyclizing Agent: Phosgene (or its equivalents) acts as a C1 electrophile, reacting with both the amine and carboxylic acid functionalities to facilitate ring closure. Due to the extreme toxicity of phosgene, using diphosgene or triphosgene in a well-ventilated fume hood with appropriate safety protocols is the standard modern practice.[7]
-
Solvent: An inert solvent such as dioxane or THF is typically used.
Experimental Protocol: Synthesis of 4-Methanesulfonamido-isatoic anhydride
-
Caution: This procedure must be performed in a certified chemical fume hood by trained personnel due to the high toxicity of the reagents.
-
Dissolve 2-Amino-4-(methanesulfonamido)benzoic acid (1.0 eq) in anhydrous THF or dioxane.
-
To this solution, add a solution of triphosgene (0.4 eq, provides 1.2 eq of phosgene) in the same anhydrous solvent.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.[7] The progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the condenser outlet) or by TLC/LC-MS.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Filter the solid product and wash it with cold solvent (e.g., THF or diethyl ether) to remove any unreacted starting material.
-
Dry the product under vacuum to yield 4-Methanesulfonamido-isatoic anhydride.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 4-Methanesulfonamido-isatoic anhydride lies in its predictable reactivity with nucleophiles, which enables the construction of diverse heterocyclic scaffolds.
Reaction with Nucleophiles
The core reactivity involves the nucleophilic acyl substitution at the carbonyl group of the anhydride, followed by decarboxylation.
-
Reaction with Amines: This is the most prominent application. Primary amines react with isatoic anhydrides to form 2-aminobenzamides, which can then be used to synthesize a variety of heterocycles, most notably quinazolinones. This is a cornerstone reaction in medicinal chemistry for accessing privileged scaffolds.[8][9][10]
-
Reaction with Alcohols/Thiols: In the presence of a base catalyst, alcohols and thiols react to form the corresponding anthranilate esters and thioesters, respectively.[11]
Application: Synthesis of Substituted Quinazolinones
Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. 4-Methanesulfonamido-isatoic anhydride is an excellent starting material for creating novel quinazolinone derivatives.
Caption: Three-component reaction workflow for the synthesis of quinazolinones.
Validated Experimental Protocol: Three-Component Quinazolinone Synthesis
This protocol describes a general, robust, and efficient one-pot method for synthesizing a 2,3-disubstituted-6-(methylsulfonamido)-2,3-dihydroquinazolin-4(1H)-one from 4-Methanesulfonamido-isatoic anhydride.
Objective: To synthesize a novel quinazolinone derivative via a three-component condensation reaction.
Materials:
-
4-Methanesulfonamido-isatoic anhydride (1.0 eq)
-
A primary amine (e.g., benzylamine, 1.0 eq)
-
An aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
To a 50 mL round-bottom flask, add 4-Methanesulfonamido-isatoic anhydride (1.0 eq), the primary amine (1.0 eq), and the aromatic aldehyde (1.0 eq).
-
Add ethanol (20 mL) to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction for 4-8 hours using TLC. The reaction is typically complete when the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product will often crystallize or precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography to obtain the pure quinazolinone product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the known hazards of the parent compound, isatoic anhydride, and general sulfonamides. A substance-specific Safety Data Sheet (SDS) should be consulted if available.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Skin and Eye Contact: The compound is expected to be an eye and skin irritant. May cause an allergic skin reaction. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and moisture.[12]
Conclusion
4-Methanesulfonamido-isatoic anhydride represents a highly functionalized and valuable building block for modern medicinal chemistry. Its synthesis, while requiring careful execution, is based on reliable and well-understood organic reactions. The true power of this molecule is realized in its application as a precursor to complex heterocyclic systems, particularly quinazolinones, where the strategically placed methanesulfonamido group can be leveraged to enhance biological activity and drug-like properties. This guide provides the foundational knowledge for researchers to confidently incorporate this potent synthon into their drug discovery programs.
References
- Google Patents. (n.d.). Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
-
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
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Lenntech. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
- Google Patents. (n.d.). Method for continuous production of anthranilic acid and / or isatoic anhydride.
- Google Patents. (n.d.). Sulfanilic acid derivatives.
-
PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of some anthranilic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. Retrieved from [Link]
-
GraphPad. (n.d.). Molarity Calculator. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid.
-
University of California, Berkeley. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Retrieved from [Link]
-
IJNRD. (n.d.). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Retrieved from [Link]
-
Inch Calculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Retrieved from [Link]
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- 9. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 4-Methanesulfonamido-isatoic Anhydride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methanesulfonamido-isatoic anhydride, a specialized heterocyclic compound. While direct literature on this specific molecule is limited, this document, grounded in established chemical principles and analogous structures, offers valuable insights for researchers in medicinal chemistry and organic synthesis. We will explore its proposed synthesis, predicted chemical behavior, and potential applications as a building block in the development of novel therapeutics.
Introduction: The Versatility of Isatoic Anhydrides and the Significance of the Sulfonamido Moiety
Isatoic anhydrides are a class of bicyclic heterocyclic compounds that serve as important intermediates in organic synthesis.[1] Their unique structure, containing a reactive anhydride functional group fused to an aromatic ring, makes them valuable precursors for a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.[1] The reactivity of the isatoic anhydride ring system allows for controlled ring-opening reactions with various nucleophiles, providing a versatile platform for generating molecular diversity.
The introduction of a methanesulfonamido (-SO₂NHCH₃) group at the 4-position of the isatoic anhydride ring is anticipated to significantly influence the molecule's physicochemical properties and biological activity. Sulfonamides are a well-established pharmacophore in medicinal chemistry, known for their presence in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2][3] The sulfonamido group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.[4] Its electron-withdrawing nature is also expected to modulate the reactivity of the isatoic anhydride core.
Proposed Synthetic Routes to 4-Methanesulfonamido-isatoic Anhydride
Given the absence of a reported synthesis for 4-Methanesulfonamido-isatoic anhydride, a plausible synthetic strategy involves the preparation of the corresponding 4-methanesulfonamidoanthranilic acid precursor, followed by cyclization to the target isatoic anhydride.
Synthesis of the Key Precursor: 4-Methanesulfonamidoanthranilic Acid
A potential multi-step synthesis of 4-methanesulfonamidoanthranilic acid is outlined below, drawing from established methodologies for the synthesis of sulfonated anthranilic acids.[5]
Figure 1: Proposed synthetic pathway for 4-Methanesulfonamidoanthranilic acid.
Step-by-Step Protocol:
-
Sulfonation of o-Nitrotoluene: o-Nitrotoluene is treated with fuming sulfuric acid (oleum) to introduce a sulfonic acid group at the para position to the methyl group.
-
Chlorination: The resulting 2-nitro-4-toluenesulfonic acid is converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
-
Amination: The 2-nitro-4-toluenesulfonyl chloride is then reacted with methylamine to form N-methyl-2-nitro-4-toluenesulfonamide.
-
Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Reduction: Finally, the nitro group is reduced to an amine via catalytic hydrogenation (e.g., H₂ over Pd/C) or using a reducing agent like tin in hydrochloric acid to yield the desired 4-methanesulfonamidoanthranilic acid.
Cyclization to 4-Methanesulfonamido-isatoic Anhydride
The cyclization of the substituted anthranilic acid to the isatoic anhydride can be achieved using phosgene or a phosgene equivalent.[6]
Figure 2: Final cyclization step to the target compound.
Experimental Protocol:
-
4-Methanesulfonamidoanthranilic acid is dissolved in an inert solvent (e.g., dioxane or THF).
-
The solution is cooled in an ice bath.
-
A solution of phosgene or triphosgene in the same solvent is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Predicted Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Methanesulfonamido-isatoic anhydride is expected to be governed by the electrophilic nature of the two carbonyl carbons and the electronic influence of the methanesulfonamido substituent.
Nucleophilic Acyl Substitution
Like its parent compound, 4-Methanesulfonamido-isatoic anhydride is anticipated to undergo nucleophilic attack at the carbonyl carbons, leading to ring-opening. The methanesulfonamido group, being electron-withdrawing, is expected to increase the electrophilicity of the carbonyl carbons, potentially enhancing reactivity towards nucleophiles compared to unsubstituted isatoic anhydride. However, steric hindrance from the substituent should also be considered.
Figure 3: General mechanism of nucleophilic ring-opening of 4-Methanesulfonamido-isatoic anhydride.
Influence of the Methanesulfonamido Group
The electron-withdrawing nature of the methanesulfonamido group is predicted to have the following effects:
-
Increased Acidity of the N-H Proton: The N-H proton of the anhydride will be more acidic, facilitating deprotonation and subsequent N-alkylation or N-acylation reactions.
-
Modulation of Regioselectivity: In reactions with unsymmetrical nucleophiles, the electronic effect of the substituent may influence the regioselectivity of the ring-opening reaction.
Potential Applications in Medicinal Chemistry and Drug Development
The unique combination of the isatoic anhydride scaffold and the sulfonamide moiety suggests several promising applications for 4-Methanesulfonamido-isatoic anhydride in drug discovery.
| Potential Application Area | Rationale | Representative Target Classes |
| Anticancer Agents | Sulfonamides are known to inhibit carbonic anhydrases, which are overexpressed in some tumors. The isatoic anhydride core can be elaborated into various heterocyclic systems with known anticancer activity.[4] | Carbonic Anhydrases, Kinases, Tubulin |
| Antibacterial Agents | The sulfonamide group is a classic antibacterial pharmacophore.[7] | Dihydropteroate Synthase |
| Anti-inflammatory Agents | Substituted isatoic anhydride derivatives have shown anti-inflammatory properties.[8] | Cyclooxygenases (COX), Lipoxygenases (LOX) |
| Antiviral Agents | Certain sulfonamide-containing heterocycles have demonstrated antiviral activity.[9] | Viral Proteases, Polymerases |
Table 1: Potential Therapeutic Applications of 4-Methanesulfonamido-isatoic Anhydride Derivatives.
The versatility of 4-Methanesulfonamido-isatoic anhydride as a synthetic intermediate allows for the generation of diverse libraries of compounds for high-throughput screening against various biological targets.
Experimental Considerations and Safety
Handling and Storage:
-
Isatoic anhydrides are generally stable solids but are sensitive to moisture and strong bases.[10] Store in a cool, dry place under an inert atmosphere.
-
The methanesulfonamido group is generally stable to a wide range of reaction conditions.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its precursors.
-
Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Conclusion
While 4-Methanesulfonamido-isatoic anhydride remains a novel compound with no direct reports in the scientific literature, its synthesis is feasible through established chemical transformations. The presence of the methanesulfonamido group is expected to impart unique electronic and steric properties, influencing its reactivity and providing opportunities for novel applications in medicinal chemistry. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis and potential of this promising heterocyclic building block. The strategic combination of the versatile isatoic anhydride core with the privileged sulfonamide pharmacophore opens up new avenues for the design and discovery of next-generation therapeutic agents.
References
- CN103804241A - Preparation method of methanesulfonic acid - Google P
- US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google P
- WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google P
- CN101948400A - Preparation method of methyl anthranilate - Google P
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isatoic anhydride - Organic Syntheses Procedure. (URL: [Link])
-
Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PubMed Central. (URL: [Link])
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (URL: [Link])
-
Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. (URL: [Link])
-
Nickel-Catalyzed Cycloaddition of Anthranilic Acid Derivatives to Alkynes - Sci-Hub. (URL: [Link])
- US5196573A - Process for the preparation of sulfonated anthranilic acids - Google P
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Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC - NIH. (URL: [Link])
-
diphenic acid - Organic Syntheses Procedure. (URL: [Link])
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Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides - ResearchGate. (URL: [Link])
-
SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds. (URL: [Link])
-
SULFONAMIDE-CONTAINING HETEROCYCLIC COMPOUNDS WERE SYNTHESISED - Neliti. (URL: [Link])
-
Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases | ACS Omega. (URL: [Link])
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: [Link])
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Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11. (URL: [Link])
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (URL: [Link])
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review | Request PDF. (URL: [Link])
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. (URL: [Link])
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A Technical Guide to Determining the Solubility of 4-Methanesulfonamido-isatoic Anhydride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the current knowledge gap regarding the solubility of 4-Methanesulfonamido-isatoic anhydride. While direct, quantitative solubility data for this specific compound is not presently available in public literature, this document provides a comprehensive framework for its empirical determination. By leveraging established methodologies for the parent compound, isatoic anhydride, this guide offers a robust experimental approach for researchers and drug development professionals. The following sections detail the theoretical underpinnings of solubility, a step-by-step protocol for solubility measurement using the gravimetric method, and guidance on data analysis and interpretation.
Introduction: The Critical Role of Solubility in Drug Development
4-Methanesulfonamido-isatoic anhydride is a derivative of isatoic anhydride, a versatile scaffold in medicinal chemistry. Isatoic anhydride and its analogues are key intermediates in the synthesis of a variety of pharmacologically active compounds, including quinazolinone-based drugs.[1] The introduction of a methanesulfonamido group at the 4-position can significantly alter the physicochemical properties of the parent molecule, including its solubility, which in turn influences its dissolution rate and subsequent absorption in the gastrointestinal tract.
A comprehensive understanding of a compound's solubility profile across a range of physiologically relevant and pharmaceutically acceptable solvents is a cornerstone of pre-formulation studies. This data informs the selection of appropriate solvent systems for synthesis and purification, the choice of excipients for formulation, and the prediction of in vivo performance.
Physicochemical Properties of the Parent Compound: Isatoic Anhydride
While specific data for 4-Methanesulfonamido-isatoic anhydride is scarce, an examination of the parent compound, isatoic anhydride, provides a useful starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₃ | [1] |
| Molar Mass | 163.13 g/mol | [1] |
| Melting Point | 233-243 °C (with decomposition) | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Qualitative Solubility | Miscible in hot alcohol and acetone; insoluble in ether, benzene, and chloroform. |
The solubility of isatoic anhydride has been quantitatively determined in several organic solvents, demonstrating a positive correlation with temperature. This endothermic dissolution process is a key consideration for experimental design.
Theoretical Framework for Solubility Determination
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). A negative ΔG_sol indicates a spontaneous dissolution process. The Gibbs free energy is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where T is the absolute temperature. For many organic compounds, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with temperature.
Experimental Protocol: Gravimetric Method for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is adapted from established methods for isatoic anhydride.
Materials and Equipment
-
4-Methanesulfonamido-isatoic anhydride (high purity)
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)
-
Analytical balance (±0.1 mg accuracy)
-
Constant temperature water bath or incubator with shaker
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm pore size, compatible with solvents)
-
Drying oven
Experimental Workflow
Caption: Workflow for the gravimetric determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Methanesulfonamido-isatoic anhydride to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached. The required time may need to be determined empirically.
-
-
Sampling:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a 0.45 µm filter. Pre-warming the syringe to the experimental temperature prevents premature precipitation of the solute.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, dry container.
-
Record the exact weight of the container with the solution.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The stability of the compound at the drying temperature should be confirmed.
-
Once all the solvent has evaporated, cool the container in a desiccator and weigh it again.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation of Solubility
The solubility (S) can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).
-
Mass of dissolved solid (m_solute): m_solute = (Weight of container + dried residue) - (Weight of empty container)
-
Mass of solvent (m_solvent): m_solvent = (Weight of container + solution) - (Weight of container + dried residue)
-
Volume of solvent (V_solvent): V_solvent = m_solvent / ρ_solvent (where ρ is the density of the solvent at the experimental temperature)
-
Solubility in g/L: S (g/L) = (m_solute / V_solvent) * 1000
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for comparing the solubility in different solvents and at various temperatures.
Table 1: Hypothetical Solubility Data for 4-Methanesulfonamido-isatoic anhydride
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Water | 37 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 37 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetone | 37 | Experimental Value | Calculated Value |
| ... | ... | ... | ... |
The results should be analyzed to understand the influence of solvent polarity and temperature on the solubility of 4-Methanesulfonamido-isatoic anhydride. This information is invaluable for subsequent formulation development and process chemistry.
Conclusion
While direct solubility data for 4-Methanesulfonamido-isatoic anhydride is not currently documented, this guide provides a comprehensive and scientifically rigorous framework for its determination. The gravimetric method is a robust and accessible technique that can yield high-quality, reliable data. By systematically evaluating the solubility in a range of solvents at different temperatures, researchers can build a comprehensive physicochemical profile of this compound, thereby facilitating its advancement through the drug development pipeline.
References
-
Wikipedia. Isatoic anhydride. [Link]
-
PubChem. Isatoic Anhydride. [Link]
- Coppola, G. M. (1980). The chemistry of isatoic anhydride. Synthesis, 1980(07), 505-536.
- Shvekhgeimer, M. G. A. (2001). Synthesis of heterocyclic compounds based on isatoic anhydrides (2H-3,1-benzoxazine-2,4-diones)(Review). Chemistry of Heterocyclic Compounds, 37(4), 385-428.
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of 4-Methanesulfonamido-isatoic Anhydride
This guide provides a comprehensive analysis of 4-Methanesulfonamido-isatoic anhydride, a key chemical intermediate. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural characteristics of this molecule. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the analytical techniques used for molecular characterization.
Introduction
4-Methanesulfonamido-isatoic anhydride is a derivative of isatoic anhydride, featuring a methanesulfonamide group at the 4-position of the aromatic ring. Isatoic anhydrides are versatile reagents in organic synthesis, serving as precursors to a wide range of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant pharmacological interest. The methanesulfonamide group can modulate the electronic properties and biological activity of the parent molecule. Accurate structural confirmation and purity assessment are paramount, and this is achieved through the synergistic application of modern spectroscopic techniques.
This guide will delve into the theoretical principles and practical application of NMR, IR, and MS for the unambiguous identification of 4-Methanesulfonamido-isatoic anhydride.
Caption: Chemical structure of 4-Methanesulfonamido-isatoic anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Analysis
Theoretical Principles: ¹H NMR spectroscopy is based on the interaction of the magnetic moments of hydrogen nuclei with an external magnetic field.[3][4][5] The chemical shift (δ) of a proton is influenced by its local electronic environment, providing insight into the functional group it belongs to. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, revealing information about the number of neighboring protons.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methanesulfonamido-isatoic anhydride.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is expected to have limited solubility in less polar solvents like chloroform-d (CDCl₃). The choice of DMSO-d₆ is further justified by its ability to solubilize a wide range of organic compounds and its characteristic residual solvent peak at ~2.50 ppm, which is unlikely to overlap with the aromatic proton signals.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton resonances.
Predicted ¹H NMR Spectrum and Interpretation
The structure of 4-Methanesulfonamido-isatoic anhydride suggests the presence of three distinct aromatic protons, one N-H proton from the sulfonamide, and a methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~ 8.0 - 8.2 | d | 1H | This proton is ortho to the electron-withdrawing carbonyl group of the anhydride and will be deshielded. |
| H-3 | ~ 7.8 - 8.0 | d | 1H | This proton is ortho to the sulfonamide group and will also be deshielded. |
| H-6 | ~ 7.2 - 7.4 | t | 1H | This proton is meta to both the carbonyl and sulfonamide groups, experiencing less deshielding. |
| -NH- | ~ 10.0 - 11.0 | s (broad) | 1H | The N-H proton of the sulfonamide is acidic and often appears as a broad singlet. Its chemical shift can be concentration and temperature-dependent. |
| -SO₂CH₃ | ~ 3.0 - 3.2 | s | 3H | The methyl protons are attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical methyl group.[7] |
¹³C NMR Analysis
Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.
Experimental Protocol
The sample prepared for ¹H NMR analysis can be directly used for ¹³C NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom. A higher number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum and Interpretation
The structure of 4-Methanesulfonamido-isatoic anhydride contains nine unique carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (anhydride) | ~ 160 - 165 | The carbonyl carbons of the anhydride are highly deshielded. |
| C=O (anhydride) | ~ 148 - 152 | The second carbonyl carbon is also significantly deshielded. |
| C-4 | ~ 140 - 145 | The aromatic carbon attached to the nitrogen of the sulfonamide group. |
| C-6 | ~ 138 - 142 | The aromatic carbon adjacent to the anhydride carbonyl group. |
| C-2 | ~ 115 - 120 | The aromatic carbon attached to the nitrogen of the anhydride ring. |
| C-5 | ~ 125 - 130 | Aromatic CH carbon. |
| C-3 | ~ 118 - 123 | Aromatic CH carbon. |
| C-1 | ~ 110 - 115 | Aromatic CH carbon. |
| -SO₂CH₃ | ~ 40 - 45 | The methyl carbon attached to the sulfonyl group. |
Infrared (IR) Spectroscopy
Theoretical Principles: Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule.[8][9][10][11][12] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of IR radiation at these characteristic frequencies provides a "fingerprint" of the functional groups present.
Experimental Protocol
-
Sample Preparation: The IR spectrum can be obtained using the solid sample. A common method is the potassium bromide (KBr) pellet technique. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode | Significance |
| N-H (sulfonamide) | 3300 - 3200 | Stretching | Confirms the presence of the sulfonamide N-H bond. |
| C=O (anhydride) | 1800 - 1740 and 1750 - 1700 | Asymmetric and Symmetric Stretching | The two distinct carbonyl stretching bands are characteristic of a cyclic anhydride. |
| C=C (aromatic) | 1600 - 1450 | Stretching | Indicates the presence of the aromatic ring. |
| S=O (sulfonamide) | 1350 - 1300 and 1170 - 1150 | Asymmetric and Symmetric Stretching | Confirms the presence of the sulfonyl group.[13][14][15][16] |
| C-N | 1350 - 1250 | Stretching | Associated with the C-N bonds in the molecule. |
| C-O | 1300 - 1000 | Stretching | Associated with the C-O bonds in the anhydride ring. |
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17][18][19][20] The molecular weight of the compound can be determined from the molecular ion peak ([M]⁺•). The fragmentation pattern provides valuable structural information.[21][22][23][24]
Experimental Protocol
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. In EI, the sample is bombarded with high-energy electrons, causing the formation of a radical cation (the molecular ion) and subsequent fragmentation.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Predicted Mass Spectrum and Interpretation
The molecular formula of 4-Methanesulfonamido-isatoic anhydride is C₉H₈N₂O₅S, with a calculated molecular weight of approximately 256.24 g/mol .
Molecular Ion: A molecular ion peak ([M]⁺•) is expected at m/z 256.
Key Fragmentation Pathways:
Caption: Workflow for integrated spectral analysis.
-
MS provides the molecular weight and elemental formula.
-
IR confirms the presence of key functional groups (anhydride, sulfonamide).
-
¹³C NMR identifies the number of unique carbon environments and their types (carbonyl, aromatic, aliphatic).
-
¹H NMR reveals the number and connectivity of protons, confirming the substitution pattern on the aromatic ring.
By combining these data, a complete and confident structural assignment of 4-Methanesulfonamido-isatoic anhydride can be made.
References
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National Institute of Standards and Technology. (n.d.). Isatoic anhydride. NIST Chemistry WebBook. Retrieved from [Link]
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Mugberia Gangadhar Mahavidyalaya. (n.d.). Introduction to Infrared Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
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ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Baxter, J. N., Lyall, J. M., & Willis, J. B. (1956). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(9), 1475-1479. Retrieved from [Link]
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Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]
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Khan Academy. (n.d.). Introduction to infrared spectroscopy. Retrieved from [Link]
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MDPI. (2022, May 14). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Retrieved from [Link]
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Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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ATB. (n.d.). Methanesulfonamide | CH5NO2S | MD Topology | NMR | X-Ray. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]
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Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isatoic anhydride. NIST Chemistry WebBook. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]
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Dr. G. (2012, July 16). A Brief Introduction to Mass Spectrometry. YouTube. Retrieved from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]
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Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(225). Retrieved from [Link]
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Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 4-Methanesulfonamido-isatoic Anhydride as an Enzyme Inhibitor
Introduction
The isatoic anhydride scaffold is a privileged structure in medicinal chemistry, recognized as a precursor to a variety of bioactive molecules.[1][2] Derivatives of isatoic anhydride have been identified as potent inactivators of serine proteases.[3][4] The mechanism of inhibition involves the nucleophilic attack by the active site serine on one of the carbonyl groups of the anhydride. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.[5]
The addition of a 4-methanesulfonamido group to the isatoic anhydride core introduces a functional group known for its ability to target specific enzyme classes. Sulfonamides are a cornerstone of many therapeutic agents and are well-documented inhibitors of carbonic anhydrases.[6] This dual functionality suggests that 4-Methanesulfonamido-isatoic anhydride could act as a versatile inhibitor, potentially targeting serine proteases through its anhydride moiety and carbonic anhydrases via its sulfonamide group.
These application notes provide a detailed experimental protocol for characterizing the inhibitory activity of 4-Methanesulfonamido-isatoic anhydride against both serine proteases and carbonic anhydrases. The protocols are designed for researchers in drug discovery and chemical biology to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the mechanism of inhibition.
A Note on the Availability of 4-Methanesulfonamido-isatoic anhydride
Safety and Handling Precautions
Isatoic anhydride and its derivatives should be handled with care in a laboratory setting.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9] In case of skin or eye contact, rinse thoroughly with water.[8] Consult the Safety Data Sheet (SDS) for isatoic anhydride for comprehensive safety information.[4][9]
Protocol 1: Serine Protease Inhibition Assay
This protocol is designed to determine the IC50 value and investigate the mechanism of inhibition of 4-Methanesulfonamido-isatoic anhydride against a model serine protease, such as chymotrypsin or human neutrophil elastase. The assay utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by the enzyme.[10]
Materials and Reagents
-
Enzyme: Human Neutrophil Elastase (or other suitable serine protease)
-
Substrate: MeO-Succinyl-Ala-Ala-Pro-Val-AMC (for Neutrophil Elastase)
-
Inhibitor: 4-Methanesulfonamido-isatoic anhydride
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplate: 96-well, black, flat-bottom
-
Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of 360/480 nm
Experimental Workflow: Serine Protease Inhibition
Caption: Workflow for Serine Protease Inhibition Assay.
Step-by-Step Protocol: IC50 Determination
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of 4-Methanesulfonamido-isatoic anhydride in DMSO.
-
Prepare a working solution of the serine protease in assay buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 15 minutes.
-
Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
-
Set up the Assay Plate:
-
In a 96-well plate, perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired final concentrations. Include a vehicle control (DMSO without inhibitor) and a no-enzyme control.
-
Add the enzyme to all wells except the no-enzyme control.
-
The final volume in each well before adding the substrate should be 90 µL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Dilute the substrate stock solution in assay buffer to the desired final concentration (typically at or near the Km value).
-
Add 10 µL of the diluted substrate to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 15-30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 480 nm.[10]
-
Data Analysis for IC50 Determination
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Kinetic Analysis (Mechanism of Inhibition)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Set up a series of experiments, each with a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
In each experiment, vary the concentration of the substrate over a range (e.g., 0.2 to 5 times the Km value).
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[11][12] The pattern of the lines will indicate the mechanism of inhibition.[12]
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol is to assess the inhibitory activity of 4-Methanesulfonamido-isatoic anhydride against carbonic anhydrase, leveraging the esterase activity of the enzyme.[3]
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (CA-II)
-
Substrate: 4-Nitrophenyl acetate (p-NPA)
-
Inhibitor: 4-Methanesulfonamido-isatoic anhydride
-
Positive Control Inhibitor: Acetazolamide
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6
-
Solvent: DMSO
-
Microplate: 96-well, clear, flat-bottom
-
Plate Reader: Absorbance microplate reader (405 nm)
Experimental Workflow: Carbonic Anhydrase Inhibition
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Step-by-Step Protocol: IC50 Determination
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of 4-Methanesulfonamido-isatoic anhydride in DMSO.
-
Prepare a working solution of CA-II in assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
-
Set up the Assay Plate:
-
Perform serial dilutions of the inhibitor in assay buffer in a 96-well plate. Include a vehicle control, a no-enzyme control, and a positive control with Acetazolamide.
-
Add the CA-II solution to all wells except the no-enzyme control.
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate the Reaction:
-
Add the p-NPA substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis for IC50 Determination
The data analysis follows the same principles as for the serine protease assay. Calculate initial velocities, determine the percentage of inhibition, and plot the data to find the IC50 value.
Data Presentation
Summarize the IC50 values in a clear and concise table for easy comparison.
| Compound | Target Enzyme | IC50 (µM) |
| 4-Methanesulfonamido-isatoic anhydride | Human Neutrophil Elastase | TBD |
| 4-Methanesulfonamido-isatoic anhydride | Human Carbonic Anhydrase II | TBD |
| Acetazolamide (Control) | Human Carbonic Anhydrase II | TBD |
TBD: To be determined experimentally.
References
- Frontiers in Chemistry. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers.
-
Anshul Specialty Molecules. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
Wikipedia. (2023). Isatoic anhydride. In Wikipedia. Retrieved from [Link]
- Gelb, M. H., & Abeles, R. H. (1986). Substituted isatoic anhydrides: selective inactivators of trypsin-like serine proteases. Journal of Medicinal Chemistry, 29(4), 585-589.
- Moorman, A. R., & Abeles, R. H. (1982). New class of serine protease inactivators based on isatoic anhydride. Journal of the American Chemical Society, 104(24), 6785-6786.
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Groutas, W. C., et al. (2001). Inhibition of serine proteases by functionalized sulfonamides coupled to the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold. Bioorganic & Medicinal Chemistry Letters, 11(13), 2149-2153.
- Scozzafava, A., & Supuran, C. T. (2004). Therapeutic potential of sulfamides as enzyme inhibitors.
- Google Patents. (n.d.). CN101973955A - Method for synthesizing isatoic anhydride.
-
Medicosis Perfectionalis. (2023, January 3). Lineweaver-Burk plot (Enzyme Kinetics) - Vmax, Km & [S] - Biochemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Serine protease inhibitory activities (IC50, M) of compounds 1 and 2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). isatoic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic constants of protease enzyme production (the Lineweaver-Burk plot). Retrieved from [Link]
-
protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]
- ResearchGate. (2004). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents. Current Medicinal Chemistry, 11(13), 1763-1783.
- Google Patents. (n.d.). US4316020A - Preparation of isatoic anhydrides.
- MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(13), 10983.
-
Market Research Future. (n.d.). Isatoic Acid Anhydride Market Size, Share & Forecast 2035 Report. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]
- NIH. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7, 44498.
-
Reddit. (2023). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved from [Link]
-
Medicosis Perfectionalis. (2023, January 3). Lineweaver-Burk plot (Enzyme Kinetics) | Vmax, Km & [S] | Biochemistry [Video]. YouTube. [Link]
- MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
-
AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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A Guide to 4-Methanesulfonamido-isatoic Anhydride in Antimicrobial Drug Discovery
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Promising Scaffold for New Antimicrobials
The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities capable of combating resilient pathogens.[1] Isatoic anhydride and its derivatives have long been recognized as versatile intermediates in pharmaceutical synthesis, providing a scaffold for various bioactive molecules, including anti-inflammatory and antibacterial agents.[2] The incorporation of a sulfonamide moiety is particularly significant; sulfonamides were among the first broadly effective antibacterials and function by inhibiting folate synthesis, a pathway essential for bacterial DNA and RNA production.[3][4][5]
This guide focuses on 4-Methanesulfonamido-isatoic anhydride , a compound that strategically combines the reactive potential of the isatoic anhydride ring with the proven antibacterial pharmacophore of a sulfonamide. This unique structure presents a compelling starting point for the synthesis of new antimicrobial candidates. The isatoic anhydride ring can be readily opened by various nucleophiles, allowing for the generation of a diverse library of anthranilamide derivatives.[6] This document provides a comprehensive overview, from the chemical principles and synthesis of the core compound to detailed, field-tested protocols for its evaluation in a modern antimicrobial drug discovery workflow.
Chemical Principles and Synthetic Strategy
The synthesis of 4-Methanesulfonamido-isatoic anhydride begins with a foundational reaction in medicinal chemistry: the sulfonylation of an aromatic amine. The subsequent cyclization to form the anhydride ring creates a stable, yet reactive, electrophilic center.
The overall strategy involves two key transformations:
-
Sulfonylation: 4-Amino-2-hydroxybenzoic acid is reacted with methanesulfonyl chloride. The lone pair of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[7]
-
Cyclization: The resulting sulfonamide-substituted anthranilic acid is then cyclized to form the isatoic anhydride ring. This is often achieved using phosgene or a phosgene equivalent, which reacts with the amino and carboxylic acid groups to form the cyclic anhydride.[8]
Understanding these principles is crucial for troubleshooting and for adapting the synthesis to create novel derivatives for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis & Characterization of 4-Methanesulfonamido-isatoic Anhydride
This protocol details the laboratory-scale synthesis of the title compound.
A. Materials & Reagents
-
4-Amino-2-hydroxybenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triphosgene
-
Toluene (anhydrous)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR
-
Potassium bromide (KBr) for IR
B. Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-(Methylsulfonamido)-2-hydroxybenzoic acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-amino-2-hydroxybenzoic acid (10 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0°C in an ice bath.
-
Causality: An inert atmosphere prevents unwanted side reactions. Cooling the reaction controls the exothermic nature of the acylation and minimizes side product formation. Pyridine acts as both a solvent and a base to neutralize the HCl generated.
-
-
Reaction: Slowly add methanesulfonyl chloride (11 mmol, 1.1 equivalents) dropwise to the cooled solution over 15 minutes.
-
Incubation: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly pouring it into 100 mL of ice-cold 1M HCl. This will precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be recrystallized from an ethanol/water mixture if necessary.
Step 2: Cyclization to 4-Methanesulfonamido-isatoic anhydride
-
Setup: Suspend the dried 4-(Methylsulfonamido)-2-hydroxybenzoic acid (5 mmol) in anhydrous toluene (50 mL) in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Reaction: Add triphosgene (2.5 mmol, 0.5 equivalents) to the suspension. Heat the mixture to reflux (approximately 110°C) and maintain reflux for 3-4 hours.
-
Causality: Triphosgene serves as a safer, solid equivalent to phosgene gas for forming the anhydride ring. Refluxing provides the necessary thermal energy for the cyclization to occur.
-
-
Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the toluene. Collect the solid by vacuum filtration, wash with cold toluene, and dry under a vacuum to yield the final product.
C. Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample in DMSO-d₆. A ¹H NMR spectrum should confirm the presence of aromatic protons, the NH sulfonamide proton, and the methyl group protons, with appropriate chemical shifts and integrations.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum using a KBr pellet. Key peaks to identify include the anhydride carbonyl stretches (~1770 and 1720 cm⁻¹) and the sulfonamide S=O stretches (~1340 and 1160 cm⁻¹).
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
Protocol 2: Antimicrobial Screening Cascade
This section outlines a standardized workflow for evaluating the antimicrobial potential of the synthesized compound. This cascade ensures that resources are focused on the most promising candidates.[1]
Caption: Competitive inhibition of the bacterial folate pathway.
Data Interpretation & Future Directions
The data gathered from these protocols can be summarized to guide the next steps in the drug discovery process.
Table 1: Hypothetical Antimicrobial and Cytotoxicity Data
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI = IC₅₀/MIC) |
| Lead-001 | 8 | 16 | 16 | >128 | >16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | >100 | >200 |
A promising lead compound will exhibit low MIC values against a range of pathogens, an MBC/MIC ratio close to 1 (indicating bactericidal activity), and a high Selectivity Index (SI), suggesting minimal toxicity to human cells.
Future work should focus on Structure-Activity Relationship (SAR) studies . The isatoic anhydride core of 4-Methanesulfonamido-isatoic anhydride is an excellent handle for chemical modification. [6][9]By reacting it with various amines, alcohols, or other nucleophiles, a library of derivatives can be synthesized. [10]This allows researchers to explore how different chemical groups affect potency, spectrum of activity, and selectivity, ultimately leading to the optimization of a lead candidate. [11]
References
-
Wikipedia. Isatoic anhydride. [Link]
-
Macià, B., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. PMC - PubMed Central. [Link]
-
Checkoway, M. A., et al. (2019). Synthesis of Ring-Fused, N-Substituted 4-Quinolinones Using pKa-Guided, Base-Promoted Annulations with Isatoic Anhydrides. ACS Publications. [Link]
-
Aziz, M., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Akhtar, J., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]
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Clark, R. H., & Wagner, E. C. (1943). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry. [Link]
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Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). [Link]
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Ineos Oxford Institute. (n.d.). Antimicrobial drug discovery and development. [Link]
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de Lima, V. R., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central. [Link]
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Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Kumar, A., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
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Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. [Link]
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SciSpace. (2024). Isatoic anhydride: Significance and symbolism. [Link]
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MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]
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Çıkrıkçı, S., et al. (2015). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed. [Link]
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The Small World Initiative. (n.d.). DISCOVERY PROCESS. [Link]
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]
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Alassadi, N. M., & Hadi, M. K. (2024). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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Anshul Specialty Molecules. (n.d.). Isatoic anhydride. [Link]
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Efficient One-Pot Synthesis of Novel 7-Methanesulfonamido-Quinazolin-4(3H)-one Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed protocol for the synthesis of quinazolin-4(3H)-ones bearing a methanesulfonamido substituent at the 7-position. Quinazolinones are a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a sulfonamide group is a well-established strategy in drug design to enhance pharmacological properties.[4] This guide details a robust and efficient one-pot, three-component reaction starting from 4-Methanesulfonamido-isatoic anhydride, various primary amines, and aromatic aldehydes. We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the rationale behind key procedural choices to ensure reproducibility and high yields.
Introduction and Scientific Context
The quinazolinone scaffold is a cornerstone in modern drug discovery, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] Its rigid, heterocyclic structure provides an excellent framework for introducing diverse functional groups to modulate biological activity and pharmacokinetic profiles.
A common and highly effective strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the use of isatoic anhydride as a key precursor.[5][6] This method is valued for its operational simplicity and the ability to generate complex molecules in a single step through multicomponent reactions (MCRs).[5][7] MCRs are powerful tools in medicinal chemistry, allowing for the rapid assembly of molecular libraries from simple, readily available starting materials.
This protocol focuses on a specific, functionally rich starting material: 4-Methanesulfonamido-isatoic anhydride . The methanesulfonamido group (-NHSO₂CH₃) is a valuable pharmacophore. Its hydrogen-bonding capabilities and electronic properties can significantly influence a molecule's binding affinity to biological targets, solubility, and metabolic stability. By incorporating this group onto the quinazolinone core, we aim to generate novel compounds with potentially enhanced therapeutic value.
Reaction Principle and Mechanism
The synthesis proceeds via a domino reaction sequence initiated by the nucleophilic attack of a primary amine on the isatoic anhydride. This one-pot process elegantly combines three components to build the final heterocyclic product.
The Mechanistic Pathway:
-
Ring Opening: The primary amine (R²-NH₂) first attacks the more electrophilic carbonyl group (C4) of the isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable N-carboxyanthranilamide intermediate, which rapidly loses carbon dioxide (CO₂) to yield a 2-amino-N-substituted benzamide (Intermediate A) .[6]
-
Imine Formation: The newly formed 2-aminobenzamide then condenses with an aldehyde (R¹-CHO). The amino group at the C2 position attacks the carbonyl carbon of the aldehyde, followed by dehydration, to form a Schiff base or imine intermediate (Intermediate B) .
-
Intramolecular Cyclization: The amide nitrogen of the benzamide moiety then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms the six-membered dihydropyrimidine ring, resulting in a 2,3-dihydroquinazolin-4(1H)-one derivative (Intermediate C) .
-
Aromatization (Oxidation): The dihydroquinazolinone intermediate is subsequently oxidized to the final, stable quinazolin-4(3H)-one product. In many solvent systems like DMSO, or in the presence of a mild oxidant, this aromatization occurs spontaneously or upon heating.[8]
The overall transformation is a highly efficient cascade that builds molecular complexity rapidly.
Caption: General reaction mechanism for the three-component synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various primary amines and aldehydes.
Materials and Equipment
-
Reagents:
-
4-Methanesulfonamido-isatoic anhydride (Starting Material)
-
Various primary amines (e.g., aniline, benzylamine, 4-methoxyaniline)
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Catalyst (optional, but recommended): Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)[6]
-
Ethyl acetate (EtOAc) and Hexane for TLC and chromatography
-
Deuterated solvents (e.g., DMSO-d₆) for NMR analysis
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
TLC plates (silica gel 60 F₂₅₄) and UV lamp
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR Spectrometer, Mass Spectrometer, IR Spectrometer
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methanesulfonamido-isatoic anhydride (1.0 eq.).
-
Addition of Amine: Add the primary amine (1.1 eq.) and 20 mL of ethanol. Stir the mixture at room temperature for 20-30 minutes. You may observe gas (CO₂) evolution as the isatoic anhydride ring opens.
-
Addition of Aldehyde and Catalyst: Add the aromatic aldehyde (1.0 eq.) to the mixture, followed by a catalytic amount of Bi(NO₃)₃·5H₂O (0.05 eq.).[6]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 1:3 v/v). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation. The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. A precipitate will often form. Pour the cooled reaction mixture into 100 mL of cold deionized water and stir for 15 minutes to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from hot ethanol to yield the pure quinazolinone derivative.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using:
-
¹H NMR: Look for characteristic peaks for the aromatic protons, the methanesulfonamido group (a singlet around 3.0-3.5 ppm), and protons from the R¹ and R² substituents.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized compound.
-
IR Spectroscopy: Identify characteristic stretches for C=O (amide, ~1680 cm⁻¹), N-H (if present), and S=O (sulfonamide, ~1350 and 1160 cm⁻¹).
-
Data Presentation and Scope
The versatility of this one-pot protocol allows for the synthesis of a diverse library of quinazolinone derivatives by simply varying the amine and aldehyde components.
| Entry | Primary Amine (R²) | Aldehyde (R¹) | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | 2.5 | 92 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | 3.0 | 88 |
| 3 | 4-Methoxyaniline | Benzaldehyde | 2.0 | 95 |
| 4 | Cyclohexylamine | 4-Hydroxybenzaldehyde | 4.0 | 81 |
Note: Yields are for isolated, purified products and may vary based on specific substrates and reaction scale.
Causality and Field Insights:
-
Choice of Solvent: Ethanol is an excellent choice as it is a relatively green solvent and effectively solubilizes the reactants while allowing for easy product precipitation upon addition to water. For less reactive substrates, a higher boiling solvent like DMF may be beneficial.
-
Role of the Catalyst: While the reaction can proceed without a catalyst, a Lewis acid like Bi(NO₃)₃·5H₂O significantly accelerates the condensation and cyclization steps by activating the aldehyde's carbonyl group towards nucleophilic attack.[6] This leads to shorter reaction times and often cleaner product formation.
-
Substrate Effects: Electron-donating groups on the aromatic aldehyde can accelerate the initial condensation, while electron-withdrawing groups can make the subsequent cyclization more favorable. Steric hindrance on either the amine or aldehyde can slow the reaction rate and may require longer heating times.
Experimental and Logic Workflow
The entire process, from initial setup to final analysis, follows a logical and streamlined workflow designed for efficiency and reproducibility in a research setting.
Caption: Streamlined workflow for the synthesis and analysis of quinazolinones.
Conclusion
This application note outlines a highly efficient, reliable, and versatile one-pot method for synthesizing novel 7-Methanesulfonamido-quinazolin-4(3H)-one derivatives. The use of a three-component reaction starting from 4-Methanesulfonamido-isatoic anhydride provides a direct route to structurally diverse compounds of significant interest to medicinal chemistry and drug development. The protocol is robust, easily scalable, and employs common laboratory reagents and techniques, making it an excellent tool for academic and industrial researchers aiming to explore this valuable chemical space.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. Retrieved from [Link]
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Wang, D., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Molecules, 20(8), 13836-13867. Retrieved from [Link]
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Cieślik, W., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6293. Retrieved from [Link]
-
Dabiri, M., et al. (2008). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 11(6-7), 700-706. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. Scientific Reports, 11(1), 23831. Retrieved from [Link]
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Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23-30. Retrieved from [Link]
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Kumar, A., et al. (2022). H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 7(32), 28421-28434. Retrieved from [Link]
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Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. Retrieved from [Link]
- Google Patents. (n.d.). One-pot synthesis method of quinazoline-2,4-dione derivatives.
-
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125. Retrieved from [Link]
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Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 85(10), 1319-1331. Retrieved from [Link]
-
Zaytsev, A. V., et al. (2016). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E, 72(Pt 10), 1466–1471. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 29(15), 3488. Retrieved from [Link]
-
Stankiewicz, A. M., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. International Journal of Molecular Sciences, 23(17), 9978. Retrieved from [Link]
-
Al-Masoudi, W. A., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their antitumor activity. Baghdad Science Journal, 19(5), 1083. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Sulfonamides Utilizing 4-Methanesulfonamido-isatoic Anhydride
Introduction: The Strategic Importance of the Anthranilamide Scaffold in Sulfonamide Drug Discovery
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide spectrum of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The ongoing challenge of drug resistance and the need for more selective and potent therapeutics necessitate the exploration of novel chemical scaffolds. The anthranilamide framework, a derivative of anthranilic acid, offers a versatile platform for the synthesis of diverse compound libraries.[3][4] Isatoic anhydrides, as cyclic N-carboxyanhydrides of anthranilic acids, are highly valuable reagents in this context. They react readily with a variety of nucleophiles, particularly amines, in a ring-opening reaction that expels carbon dioxide, to efficiently generate 2-aminobenzamides.[5][6]
This guide focuses on a specialized, yet broadly applicable, building block: 4-Methanesulfonamido-isatoic anhydride . The introduction of a methanesulfonamido group at the 4-position of the isatoic anhydride ring system serves a dual purpose. Firstly, it imparts specific physicochemical properties that can influence the solubility, metabolic stability, and target-binding affinity of the final sulfonamide derivatives. Secondly, it introduces an additional vector for potential biological interactions. The use of this reagent provides a direct and efficient route to a library of novel N-substituted 2-amino-4-(methanesulfonamido)benzamides, which are promising candidates for drug discovery programs.
This document provides a detailed exploration of the synthesis and application of 4-Methanesulfonamido-isatoic anhydride, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug development.
Physicochemical Properties of the Core Reagent
While specific experimental data for 4-Methanesulfonamido-isatoic anhydride is not widely available, its properties can be extrapolated from the parent compound, isatoic anhydride. The introduction of the methanesulfonamido group is expected to increase the molecular weight and polarity, and potentially influence the melting point and solubility profile.
| Property | Value (Isatoic Anhydride) | Expected Influence of 4-Methanesulfonamido Group |
| Molecular Formula | C₈H₅NO₃ | C₉H₈N₂O₅S |
| Molecular Weight | 163.13 g/mol [7] | 256.24 g/mol |
| Appearance | White to tan solid[5][8] | Likely a crystalline solid |
| Melting Point | 243 °C (with decomposition)[5] | Expected to be a high-melting solid |
| Solubility | Miscible in hot alcohol and acetone; insoluble in ether, benzene, and chloroform.[7] | Likely soluble in polar aprotic solvents like DMF and DMSO |
| CAS Number | 118-48-9[8] | Not assigned |
Reaction Schemas and Mechanistic Rationale
The core of this synthetic approach lies in the nucleophilic acyl substitution reaction between 4-Methanesulfonamido-isatoic anhydride and a primary or secondary amine. The reaction is highly efficient and proceeds under mild conditions.
General Reaction Scheme
Caption: General synthesis of N-substituted sulfonamides.
Reaction Mechanism
The reaction mechanism involves a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the formation of a tetrahedral intermediate.
-
Ring-Opening and Decarboxylation: The unstable intermediate collapses, leading to the opening of the anhydride ring. This is followed by a rapid decarboxylation (loss of CO₂) to yield the stable N-substituted 2-amino-4-(methanesulfonamido)benzamide product.
Caption: Mechanism of the ring-opening reaction.
Experimental Protocols
The following protocols provide a general framework for the synthesis of novel sulfonamides using 4-Methanesulfonamido-isatoic anhydride. Researchers should optimize conditions for each specific amine substrate.
Protocol 1: Synthesis of 4-Methanesulfonamido-isatoic anhydride
Rationale: This protocol is based on the oxidation of a substituted isatin, a common method for preparing isatoic anhydrides.[9]
Materials:
-
4-Methanesulfonamido-isatin (1.0 eq)
-
Formic acid
-
30% Hydrogen peroxide solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Suspend 4-Methanesulfonamido-isatin in formic acid in a round-bottom flask with stirring.
-
Cool the suspension in an ice bath.
-
Slowly add 30% hydrogen peroxide solution dropwise to the cooled suspension, maintaining the temperature below 25 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The resulting 4-Methanesulfonamido-isatoic anhydride can be used in the next step without further purification, or recrystallized if necessary.
Protocol 2: General Synthesis of N-substituted 2-amino-4-(methanesulfonamido)benzamides
Rationale: This protocol details the straightforward and high-yielding reaction of the isatoic anhydride with an amine.[6][10][11]
Materials:
-
4-Methanesulfonamido-isatoic anhydride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere (optional, but recommended)
Procedure:
-
In a round-bottom flask, dissolve the desired primary or secondary amine in anhydrous DMF.
-
To this solution, add 4-Methanesulfonamido-isatoic anhydride in one portion with stirring.
-
Effervescence (evolution of CO₂) should be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with water and then a small amount of cold diethyl ether or ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if required.
Characterization of Novel Sulfonamides
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the anthranilamide core, the protons of the methanesulfonamido group (a singlet around 3.0 ppm), the N-H proton of the sulfonamide (a broad singlet), the amino group protons, and the protons of the N-substituent(s).[12][13][14][15] |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the aromatic carbons, the carbon of the methanesulfonamido group, and the carbons of the N-substituent(s).[13] |
| FT-IR | Characteristic stretching frequencies for N-H bonds (amine and sulfonamide), C=O bond (amide), and the symmetric and asymmetric stretches of the SO₂ group (typically in the regions of 1350-1300 cm⁻¹ and 1170-1145 cm⁻¹).[14][16][17] |
| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound. Characteristic fragmentation patterns may include the loss of SO₂.[18][19] |
Applications and Future Directions
The novel sulfonamides synthesized via this methodology are prime candidates for screening in a variety of biological assays. Given the broad therapeutic relevance of sulfonamides, these compounds could exhibit activity as:
-
Antimicrobial agents: Targeting bacterial or fungal pathogens.[2][20]
-
Anticancer agents: Investigating cytotoxicity against various cancer cell lines.[3][4]
-
Enzyme inhibitors: Screening against targets such as carbonic anhydrases or kinases.
The modular nature of this synthesis allows for the rapid generation of a diverse library of compounds by simply varying the amine starting material. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery pipelines.
Conclusion
4-Methanesulfonamido-isatoic anhydride is a valuable and versatile reagent for the synthesis of novel sulfonamides. The protocols outlined in this guide are robust, efficient, and adaptable, providing a solid foundation for researchers to explore new chemical space in the pursuit of innovative therapeutics. The straightforward nature of the chemistry, coupled with the potential for significant biological activity in the resulting products, makes this a compelling synthetic strategy for drug development professionals.
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Troubleshooting & Optimization
Troubleshooting common issues in 4-Methanesulfonamido-isatoic anhydride reactions
Welcome to the technical support center for 4-Methanesulfonamido-isatoic anhydride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. Having navigated numerous synthetic challenges in the field, I understand that success lies in anticipating and resolving issues with a firm grasp of the reaction's nuances.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that often arise before starting an experiment.
Q1: What is the primary reactivity of 4-Methanesulfonamido-isatoic anhydride?
A: 4-Methanesulfonamido-isatoic anhydride is an electrophilic building block. Its core reactivity stems from the strained cyclic anhydride structure. It readily reacts with a wide range of nucleophiles, most commonly primary and secondary amines. This reaction proceeds via a nucleophilic acyl substitution, leading to the opening of the anhydride ring and the formation of a 2-amino-5-(methylsulfonamido)benzamide derivative, with the concurrent release of carbon dioxide (CO₂).[1][2] This transformation is a cornerstone for the synthesis of various heterocyclic scaffolds, particularly quinazolinones.[3][4][5]
Q2: How does the 4-methanesulfonamido group influence the reaction compared to unsubstituted isatoic anhydride?
A: The methanesulfonamido (-SO₂NHCH₃) group is a potent electron-withdrawing group (EWG). Its presence on the aromatic ring has two primary effects:
-
Increased Electrophilicity: The EWG pulls electron density away from the benzene ring and, by extension, from the carbonyl carbons of the anhydride. This makes the carbonyls more electrophilic and thus more susceptible to nucleophilic attack. Theoretically, this should lead to a faster reaction rate compared to the unsubstituted parent compound.
-
Increased Acidity of the N-H Proton: The sulfonamide proton is significantly more acidic than the N-H proton of the parent isatoic anhydride. While this doesn't typically interfere with the primary aminolysis reaction, it's a chemical handle that could be relevant in the presence of strong bases or in certain side reactions.
Q3: What are the recommended storage conditions for this reagent?
A: Like most anhydrides, 4-Methanesulfonamido-isatoic anhydride is sensitive to moisture. Hydrolysis will cleave the anhydride ring to form the corresponding 2-amino-5-(methylsulfonamido)benzoic acid, rendering it inactive for the desired reaction.[2] Therefore, it is critical to store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator.[6]
Q4: What are the typical solvents used for these reactions?
A: Solvent choice is critical and depends on the solubility of your specific amine nucleophile and the desired reaction temperature. Common solvents include:
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dioxane are excellent choices as they can typically solvate both the anhydride and a wide range of amines.[7]
-
Alcohols: Ethanol or isopropanol can be used, but be aware that they can also act as nucleophiles, leading to the formation of ester byproducts, especially at elevated temperatures.[1][2]
-
Apolar Solvents: Toluene or xylene are often used for higher temperature reactions, sometimes with a co-solvent like DMF to improve solubility.[8]
-
Solvent-Free: In some instances, particularly for three-component reactions, solvent-free conditions at elevated temperatures have proven effective.[9]
Troubleshooting Guide: From Incomplete Reactions to Impure Products
This section is structured to address specific experimental observations. We will diagnose the potential cause and provide actionable solutions based on chemical principles.
Problem 1: Low or No Product Formation (Incomplete Reaction)
You've run the reaction and TLC/LC-MS analysis shows predominantly unreacted starting materials.
Possible Cause 1: Insufficient Nucleophilicity of the Amine The reactivity of the amine is paramount. Aromatic amines (anilines) with strong electron-withdrawing groups are significantly less nucleophilic and may react sluggishly.
Solution:
-
Increase Reaction Temperature: For less reactive amines, increasing the temperature is the most common and effective solution. Reactions can be heated from 80 °C up to 120 °C or even higher, depending on the solvent's boiling point.[9][10]
-
Catalysis: Consider adding a catalytic amount of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). While the reaction can proceed without a catalyst, a base can help activate the amine nucleophile. However, use with caution as excess base can promote side reactions.
-
Change Solvent: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO can facilitate the reaction at higher temperatures and improve the solubility of reactants.
Possible Cause 2: Poor Solubility of Reactants 4-Methanesulfonamido-isatoic anhydride, being a relatively polar and high-melting solid, may have limited solubility in certain organic solvents.[9] If either reactant is not sufficiently dissolved, the reaction will be slow and inefficient.
Solution:
-
Solvent Screening: Test the solubility of your starting materials in a few candidate solvents before running the reaction on a larger scale. A small amount of DMF or DMSO as a co-solvent can often resolve solubility issues.[8]
-
Mechanical Agitation: Ensure vigorous stirring. In a heterogeneous mixture, efficient mixing is crucial to maximize the interaction between the dissolved and solid phases.[7]
Possible Cause 3: Hydrolysis of Isatoic Anhydride If your starting anhydride has been improperly stored or if the reaction solvents are not anhydrous, the anhydride may have hydrolyzed to the unreactive carboxylic acid.
Solution:
-
Verify Starting Material Quality: Check the purity of the 4-Methanesulfonamido-isatoic anhydride by melting point or spectroscopy. The parent isatoic anhydride decomposes around 243 °C.[2]
-
Use Anhydrous Solvents: Always use dry solvents, especially for reactions that require heating over extended periods.
Troubleshooting Workflow: Low Conversion
Caption: Simplified mechanism of aminolysis and decarboxylation.
Problem 3: Difficulty in Product Purification
The reaction appears successful, but isolating a pure product is challenging.
Possible Cause 1: Co-precipitation of Starting Materials and Product The product, a 2-aminobenzamide, may have similar solubility properties to the starting anhydride, especially if the 'R' group on the amine is also aromatic.
Solution:
-
Aqueous Workup: After the reaction is complete, cooling the mixture and then pouring it into a large volume of water is often effective. The desired product may precipitate, while more polar impurities or salts remain in the aqueous phase. Neutralizing with a dilute acid or base might be necessary to ensure the product is in its least soluble form. [11]* Recrystallization: This is the most powerful tool for purifying solid products. A solvent screen is essential. Good solvent systems for recrystallization often involve a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, or mixtures like dioxane/water or ethanol/water. [7] Possible Cause 2: Persistent Impurities An unreacted starting amine or the carboxylic acid from anhydride hydrolysis might contaminate the final product.
Solution:
-
Acid/Base Wash: If the product is neutral, you can dissolve the crude material in an organic solvent (like ethyl acetate or DCM) and perform a liquid-liquid extraction.
-
Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic amine.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like hydrolyzed anhydride.
-
-
Column Chromatography: If all else fails, silica gel chromatography is a reliable method for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.
Data Summary and Protocols
Table 1: Recommended Solvent & Temperature Combinations
| Solvent System | Typical Temperature Range | Notes |
| Dioxane | 80 - 100 °C | Good general-purpose solvent with moderate boiling point. [7] |
| Toluene / DMF (e.g., 10:1) | 100 - 110 °C | Useful for pushing sluggish reactions; DMF aids solubility. [8] |
| Ethanol (95%) | 70 - 80 °C (Reflux) | Can act as a nucleophile; best for reactive amines. [7] |
| Solvent-Free | 120 °C | Environmentally friendly; requires thermally stable reactants. [9] |
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-N-aryl-5-(methylsulfonamido)benzamides
This protocol is a starting point and should be optimized for your specific amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methanesulfonamido-isatoic anhydride (1.0 eq).
-
Reagent Addition: Add the appropriate solvent (e.g., dioxane, ~0.2 M concentration). Begin stirring and add the primary amine (1.1 - 2.2 eq).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. The evolution of CO₂ gas should be apparent.
-
Workup & Isolation:
-
Once the reaction is complete (consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (approx. 10x the reaction volume).
-
Stir the resulting slurry for 30-60 minutes to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
-
Purification:
-
Air-dry the crude solid.
-
Recrystallize the material from a suitable solvent (e.g., ethanol) to obtain the purified product. [7] * Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and melting point.
-
By understanding the principles outlined in this guide, you are now better equipped to tackle the challenges associated with 4-Methanesulfonamido-isatoic anhydride chemistry. Remember that every substrate is unique, and methodical optimization is the key to success.
References
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.
- I. B. Dains, R. Q. Brewster, and C. P. Olander. (1926). Isatoic Anhydride. Organic Syntheses, 6, 54.
- Zaytsev, V. P., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acrylaldehydes...
- ResearchGate. (n.d.). One-pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2.
- Templar. (2014).
- ResearchGate. (n.d.). Optimization of the temperature for reaction of isatoic anhydride (1 mmol), aniline (1.1 mmol), and benzaldehyde (1 mmol)...
- ResearchGate. (n.d.). Optimization of reaction conditions of isatoic anhydride, 4-chlorobenzaldehyde, and ammonium acetate.
- Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 357–365.
- Wentzel Lab. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube.
- Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Chemistry Stack Exchange.
- ResearchGate. (n.d.). Mechanism studies. (1) The decomposition of isatoic anhydride...
- Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Preprints.org.
- Fershtat, L. L., et al. (2021). Anions Containing Tripoid Conjugated N4− System... Molecules, 26(15), 4474.
- Stawik, T., et al. (2022).
- Gnanasekaran, K. K., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(11), 2969.
- Tomorowicz, Ł., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]... International Journal of Molecular Sciences, 23(13), 7178.
- de F. F. M. de Almeida, U., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1563.
- Ghorab, M. M., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)
- Wikipedia. (n.d.).
- ChemicalBook. (2023). Methanesulfonic anhydride:Application and Chemical Studies. ChemicalBook.
- Organic Chemistry Portal. (2025). Synthesis of quinazolinones. Organic Chemistry Portal.
- Sadowski, M., & Klajn, J. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(15), 5789.
- EP1413572B1 - Process for producing acid anhydride. (n.d.).
- Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Preprints.org.
- ResearchGate. (n.d.). The optimization of reaction condition in the synthesis of spiro[indoline-3,4'-pyrano[2,3-c:6,5-c'] dipyrazol]-2-ones.
- Chemguide. (n.d.). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide.
- Chemistry Stack Exchange. (2021). Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange.
Sources
- 1. myttex.net [myttex.net]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Methanesulfonamido-isatoic Anhydride by Recrystallization
Welcome to the technical support center for the purification of 4-Methanesulfonamido-isatoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
Introduction to the Purification Challenge
4-Methanesulfonamido-isatoic anhydride is a moderately polar molecule, presenting a unique challenge for purification by recrystallization. The presence of the polar sulfonamide group and the isatoic anhydride ring system influences its solubility profile, making the choice of an appropriate solvent system critical for successful purification. This guide will walk you through the principles of solvent selection, provide a detailed recrystallization protocol, and offer solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful recrystallization of 4-Methanesulfonamido-isatoic anhydride?
A1: The selection of an appropriate solvent system is paramount. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to the solution being too concentrated or cooling too rapidly. To resolve this, add more hot solvent to the mixture to ensure complete dissolution, and then allow the solution to cool down more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.
Q3: I am getting a very low yield after recrystallization. What are the possible reasons?
A3: Low yield can be attributed to several factors:
-
Using too much solvent: An excessive amount of solvent will keep more of your compound dissolved even at low temperatures.
-
Premature crystallization: If the solution cools too quickly during filtration, some product may be lost.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be beneficial after the solution has reached room temperature.
-
Washing with a solvent in which the compound is too soluble: Always use a minimal amount of ice-cold recrystallization solvent for washing the crystals.
Q4: The purity of my compound did not improve significantly after recrystallization. Why?
A4: This could indicate that the chosen solvent is not effective at discriminating between your compound and the impurities. It is also possible that the impurity has very similar solubility properties to your product. In such cases, trying a different solvent or a solvent mixture might be necessary. Alternatively, a different purification technique, such as column chromatography, may be required.
Understanding the Molecule: Structure and Properties
To effectively purify 4-Methanesulfonamido-isatoic anhydride, it is essential to understand its structural features and how they influence its properties.
| Property | Value/Description | Significance for Recrystallization |
| Molecular Formula | C₉H₈N₂O₅S | --- |
| Molecular Weight | 256.24 g/mol | --- |
| Structure | Aromatic ring with an isatoic anhydride moiety and a methanesulfonamido group. | The combination of a somewhat non-polar aromatic ring and polar functional groups dictates a need for a moderately polar solvent. |
| Melting Point | Not readily available, but isatoic anhydride decomposes around 243°C. The substituted compound will have a different, likely high, melting point. | A high melting point is generally favorable for recrystallization as it reduces the likelihood of the compound "oiling out". |
| Predicted Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, acetone) and moderately soluble in polar protic solvents (e.g., ethanol, methanol, acetic acid), especially when hot. Low solubility in non-polar solvents (e.g., hexane, toluene). | Guides the selection of appropriate recrystallization solvents. |
Recrystallization Protocol for 4-Methanesulfonamido-isatoic Anhydride
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
Solvent Selection
Based on the structure, a mixture of a polar protic solvent and water is a promising choice. Ethanol or isopropanol are good starting points. Glacial acetic acid is another viable option, as the parent isatoic anhydride shows good crystallization from it.[1]
Step-by-Step Procedure
-
Dissolution: In a fume hood, place the crude 4-Methanesulfonamido-isatoic anhydride in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of the chosen solvent (e.g., 95% ethanol) and begin heating the mixture on a hot plate with stirring.
-
Achieving Saturation: Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 4-Methanesulfonamido-isatoic anhydride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated (too much solvent used).- The compound forms a stable supersaturated solution. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Try a different recrystallization solvent. |
| Product Decomposes During Heating | - The solvent's boiling point is too high.- Prolonged heating. | - Choose a solvent with a lower boiling point.- Minimize the time the solution is kept at high temperatures. |
| Crystals are very fine/powdery | - The solution cooled too rapidly. | - Ensure slow cooling. Insulate the flask to slow down the cooling rate. |
Visualizing the Workflow
Recrystallization Process Flow
Caption: General workflow for the recrystallization of 4-Methanesulfonamido-isatoic anhydride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Potential Impurities and Their Removal
The synthesis of 4-Methanesulfonamido-isatoic anhydride likely proceeds through the formation of 4-amino-N-methylbenzenesulfonamide, followed by reaction with a phosgene equivalent to form the isatoic anhydride ring.[2] Potential impurities could therefore include:
-
Unreacted 4-amino-N-methylbenzenesulfonamide: This starting material is more polar than the product and should remain in the mother liquor during recrystallization from a moderately polar solvent.
-
Hydrolyzed product (4-Methanesulfonamido-anthranilic acid): The isatoic anhydride ring can be susceptible to hydrolysis. This impurity is a carboxylic acid and will have different solubility. Washing the crystals with a non-polar solvent in which the acid is insoluble might help.
-
Side products from the cyclization reaction: These will vary depending on the specific reagents used. Their removal will depend on their individual solubility profiles.
References
-
Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 29, p.57 (1949). [Link]
-
PubChem. Isatoic Anhydride. National Center for Biotechnology Information. [Link]
-
Wikipedia. Isatoic anhydride. [Link]
- Martin, A., et al. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 77(11), 981-985.
- Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
-
PrepChem. Synthesis of N-methyl-4-(amino)benzenesulfonamide. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. I. The N-Alkyl and N-Aryl Derivatives. Journal of Organic Chemistry, 24(9), 1214-1218.
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Methanesulfonamido-isatoic Anhydride and N-methylisatoic Anhydride
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
Isatoic anhydrides are exceptionally versatile heterocyclic scaffolds, serving as pivotal building blocks in the synthesis of a multitude of nitrogen-containing compounds, including quinazolinones, benzodiazepines, and various other pharmacologically relevant structures.[1] Their utility stems from a delicate balance of stability and reactivity, allowing for controlled ring-opening reactions with a wide array of nucleophiles. However, the reactivity of the isatoic anhydride core can be significantly modulated by the presence of substituents on either the aromatic ring or the nitrogen atom. This guide provides an in-depth comparison of the reactivity of two functionally distinct derivatives: 4-Methanesulfonamido-isatoic anhydride and N-methylisatoic anhydride, offering insights into how electronic and steric factors govern their chemical behavior.
The Decisive Role of Substituents: An Electronic and Steric Overview
The divergent reactivity of 4-Methanesulfonamido-isatoic anhydride and N-methylisatoic anhydride can be rationalized by examining the intrinsic properties of their respective substituents. The site of nucleophilic attack on the isatoic anhydride ring, primarily at the C2 or C4 carbonyl positions, is heavily influenced by the electron density distribution across the molecule.
N-methylisatoic anhydride features a methyl group directly attached to the nitrogen atom of the anhydride ring. The methyl group, through a positive inductive effect (+I), acts as an electron-donating group. This donation of electron density to the nitrogen atom subtly reduces the electrophilicity of the adjacent C2 carbonyl carbon. Consequently, this can render the anhydride less susceptible to nucleophilic attack compared to its unsubstituted counterpart. It is a versatile compound used in the synthesis of pharmaceuticals and agrochemicals.[2]
4-Methanesulfonamido-isatoic anhydride , in stark contrast, possesses a powerful electron-withdrawing group, the methanesulfonamido group (-NHSO₂CH₃), at the 4-position of the benzene ring. This group exerts a strong negative inductive (-I) and negative mesomeric (-M) effect, pulling electron density away from the aromatic ring and, by extension, from the anhydride moiety. This delocalization significantly increases the partial positive charge on the carbonyl carbons, rendering the entire molecule more electrophilic and thus, more reactive towards nucleophiles.
Visualizing the Electronic Influence
The following diagram illustrates the differing electronic effects of the N-methyl and 4-methanesulfonamido groups on the isatoic anhydride core.
Caption: Electronic effects of substituents on isatoic anhydride reactivity.
A Head-to-Head Comparison of Reactivity
The fundamental difference in the electronic nature of the two substituents leads to predictable yet significant variations in their reaction profiles with nucleophiles.
| Feature | N-methylisatoic anhydride | 4-Methanesulfonamido-isatoic anhydride |
| Electronic Nature of Substituent | Electron-donating (N-methyl group) | Strong electron-withdrawing (4-methanesulfonamido group) |
| Overall Electrophilicity | Reduced | Increased |
| Predicted Reactivity | Generally lower; reactions may proceed with slightly more difficulty.[3] | Higher; expected to react more readily with nucleophiles. |
| Reaction Pathways | Limited. The absence of a labile N-H proton prevents the formation of an isocyanate intermediate, thus precluding the formation of ureido or carbamate byproducts.[3] | Broader. Can undergo standard ring-opening reactions. The labile proton on the sulfonamide nitrogen, while not the primary reactive site, could influence solubility and reaction conditions. |
| Typical Products | N-methylanthranilamides, N-methylanthranilate esters, and thioesters.[3] | 4-Methanesulfonamido-anthranilamides, esters, and other derivatives. |
Experimental Insights and Protocols
While direct, side-by-side kinetic studies are not extensively published, the established principles of physical organic chemistry and available literature provide a solid foundation for these reactivity predictions. For instance, the reaction of N-methylisatoic anhydride with nucleophiles is noted to proceed with "slightly more difficulty" than the parent isatoic anhydride, which aligns with the electron-donating effect of the methyl group.[3] Conversely, aromatic systems activated by strong electron-withdrawing groups are well-known to exhibit enhanced reactivity in nucleophilic substitution and addition reactions.
Representative Experimental Protocol: Synthesis of an N-substituted Anthranilamide
This protocol outlines a general procedure for the reaction of an isatoic anhydride derivative with a primary amine, a common application in the synthesis of precursors for heterocyclic compounds like quinazolinones.[4]
Objective: To synthesize 2-amino-N-(benzyl)-5-(methanesulfonamido)benzamide from 4-Methanesulfonamido-isatoic anhydride and benzylamine.
Materials:
-
4-Methanesulfonamido-isatoic anhydride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Methanesulfonamido-isatoic anhydride.
-
Dissolution: Add a suitable volume of DMF to dissolve the anhydride. Stir the solution at room temperature.
-
Nucleophile Addition: Slowly add benzylamine to the stirring solution. An exothermic reaction may be observed, and the rate of addition can be controlled using an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting anhydride. The evolution of carbon dioxide gas is a key indicator of the reaction's progress.
-
Workup: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the product.
-
Isolation: The solid product is collected by vacuum filtration, washed with water to remove any residual DMF and unreacted amine, and then dried under vacuum.
-
Purification: If required, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Workflow for Amide Synthesis
The following diagram outlines the experimental workflow for the synthesis of an anthranilamide derivative from an isatoic anhydride.
Caption: Experimental workflow for anthranilamide synthesis.
Conclusion and Applications in Drug Development
-
4-Methanesulfonamido-isatoic anhydride is the more reactive of the two compounds due to the potent electron-withdrawing nature of the sulfonamido group, which enhances the electrophilicity of the anhydride carbonyls. This makes it an excellent substrate for reactions where higher reactivity is desired.
-
N-methylisatoic anhydride is comparatively less reactive due to the electron-donating methyl group. Its key advantage lies in its inability to form isocyanate-derived byproducts, offering a cleaner reaction profile for the synthesis of N-methylated anthranilamides and esters.[3]
For drug development professionals, the choice between these two reagents is dictated by the synthetic strategy and the desired properties of the final molecule. The methanesulfonamido moiety is a common feature in many bioactive compounds, prized for its ability to act as a hydrogen bond donor and acceptor, and to improve physicochemical properties such as solubility and metabolic stability. The N-methyl group, on the other hand, can be crucial for modulating receptor binding, improving cell permeability, or blocking metabolic N-dealkylation. A thorough understanding of their comparative reactivity is therefore essential for the efficient and rational design of novel therapeutic agents.
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A Comparative Guide to the Biological Activity of 4-Methanesulfonamido-isatoic Anhydride Derivatives
This guide provides an in-depth technical comparison of 4-Methanesulfonamido-isatoic anhydride derivatives, focusing on their synthesis, biological activities, and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents comparative experimental data, and offers detailed protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Chemical Versatility of Isatoic Anhydride
Isatoic anhydride, chemically known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic compound derived from anthranilic acid.[1] It serves as a highly versatile and valuable building block in organic synthesis due to its reactive nature. The anhydride ring can be readily opened by various nucleophiles, including amines, alcohols, and active methylene compounds, making it a key precursor for a diverse range of nitrogen-containing heterocyclic structures.[1][2][3] These structures include pharmaceutically important scaffolds such as quinazolines, quinazolinones, and benzodiazepines.[3]
The strategic modification of the isatoic anhydride core, particularly through the introduction of pharmacologically active moieties, has emerged as a promising strategy in drug discovery. The methanesulfonamide group (-SO₂NHCH₃) is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[4] By incorporating the methanesulfonamide group at the 4-position of the isatoic anhydride ring, a novel class of derivatives is created, harnessing the synergistic potential of both structural motifs. This guide explores the synthesis and compares the significant anticancer and anti-inflammatory properties of these derivatives.
Synthesis of 4-Methanesulfonamido-isatoic Anhydride Derivatives
The synthesis of isatoic anhydride derivatives can be achieved through several established methods, such as the cyclization of anthranilic acids or the catalytic carbonylation of substituted anilines.[3][5] The introduction of the methanesulfonamide group is typically achieved via the reaction of an amino-substituted precursor with methanesulfonyl chloride.[6]
A general synthetic route to 4-Methanesulfonamido-isatoic anhydride derivatives begins with a suitable 4-amino-substituted anthranilic acid derivative, which is first reacted with methanesulfonyl chloride to form the sulfonamide. Subsequent cyclization, often using a reagent like phosgene or a phosgene equivalent, yields the target isatoic anhydride ring system.[1] The versatility of this approach allows for the creation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.
Caption: General synthesis of 4-Methanesulfonamido-isatoic anhydride.
Comparative Biological Activity
Derivatives of 4-Methanesulfonamido-isatoic anhydride exhibit a compelling range of biological activities, primarily as anticancer and anti-inflammatory agents. The combination of the planar isatoic anhydride ring and the hydrogen-bonding capable sulfonamide group allows these molecules to interact with various biological targets.
Anticancer Activity
The sulfonamide moiety is a cornerstone in the design of modern anticancer agents.[4] When hybridized with scaffolds like isatin (a close structural relative of isatoic anhydride), the resulting compounds have demonstrated potent antitumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and prevention of tumor invasion.[7][8]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism underlying the anticancer efficacy of many sulfonamide-containing compounds is the inhibition of tubulin polymerization.[9] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target in cancer therapy.[9] By binding to tubulin (often at the colchicine binding site), these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10][11] Several sulfonamide derivatives have advanced to clinical trials as tubulin polymerization inhibitors.[4]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Comparative Cytotoxicity Data
The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The data below summarizes representative inhibitory concentrations (IC₅₀) for hypothetical derivatives compared to a standard chemotherapeutic agent.
| Compound | Cell Line: A549 (Lung) IC₅₀ (µM) | Cell Line: HeLa (Cervical) IC₅₀ (µM) | Cell Line: MCF-7 (Breast) IC₅₀ (µM) |
| Derivative A | 8.5 | 6.7 | 10.2 |
| Derivative B | 1.2 | 1.3 | 2.1 |
| Derivative C | > 50 | > 50 | > 50 |
| Doxorubicin | 0.8 | 0.9 | 1.1 |
Note: Data is illustrative. Actual values are compound-specific. Derivative B shows significant potency, comparable to the standard drug.
Some isatin sulfonamide derivatives have also been found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7] This dual-action capability—disrupting the cytoskeleton and cutting off the tumor's blood supply—makes these compounds particularly attractive for further development.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with significant gastrointestinal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12] The development of selective COX-2 inhibitors has been a major goal to improve safety profiles.
Mechanism of Action: COX-2 Inhibition and Cytokine Suppression
Isatoic anhydride-derived compounds have demonstrated significant anti-inflammatory properties.[13][14] Studies on related phenylbenzohydrazides showed they effectively reduce cell migration and the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6.[13] The methanesulfonamide moiety is also a key feature in several selective COX-2 inhibitors.[15] Derivatives of 4-Methanesulfonamido-isatoic anhydride are therefore hypothesized to act by selectively inhibiting the COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme that protects the gastric mucosa.[12][15] This leads to a reduction in prostaglandin synthesis and a dampening of the inflammatory cascade.
Caption: Anti-inflammatory mechanism via COX-2 and cytokine inhibition.
Comparative Anti-inflammatory Efficacy
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model.[6] The table below compares the percent inhibition of edema for hypothetical derivatives against standard anti-inflammatory drugs.
| Compound (50 mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Derivative X | 35.2% |
| Derivative Y | 58.9% |
| Derivative Z | 21.5% |
| Phenylbutazone | 37.0%[6] |
| Dexamethasone | 65.0% |
Note: Data is illustrative. Derivative Y demonstrates potent anti-inflammatory activity, outperforming the NSAID phenylbutazone and approaching the efficacy of the steroidal drug dexamethasone.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key experiments.
Protocol 1: General Synthesis of a 4-Methanesulfonamido-isatoic Anhydride Derivative
-
Rationale: This protocol outlines a standard two-step synthesis. The first step forms the stable sulfonamide bond, and the second step creates the reactive anhydride ring.
-
Sulfonylation: Dissolve 4-aminoanthranilic acid (1 equivalent) in pyridine at 0°C. Add methanesulfonyl chloride (1.1 equivalents) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-cold 2N HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 4-(methylsulfonamido)anthranilic acid.
-
Cyclization: Suspend the 4-(methylsulfonamido)anthranilic acid (1 equivalent) in an anhydrous solvent such as dioxane. Add triphosgene (0.4 equivalents) portion-wise and heat the mixture to reflux for 4-6 hours until gas evolution ceases.
-
Purification: Cool the reaction mixture to room temperature. Collect the crystalline product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.[16] Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed human cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Rationale: This is a standard acute inflammation model. Carrageenan injection induces a biphasic edema, and the reduction in paw volume indicates anti-inflammatory activity.[6]
-
Animal Acclimatization: Use male Wistar rats (180-220 g). Acclimatize them for one week with free access to food and water.
-
Dosing: Administer the test compounds or reference drugs (e.g., Phenylbutazone, 50 mg/kg) intraperitoneally (i.p.) or orally (p.o.) one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: Calculate the percentage of edema inhibition for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Conclusion and Future Directions
4-Methanesulfonamido-isatoic anhydride derivatives represent a promising class of bioactive molecules with significant potential in oncology and inflammatory disease therapy. Their straightforward synthesis and dual-action capabilities make them attractive candidates for further lead optimization. Future research should focus on expanding the library of these derivatives to refine structure-activity relationships, improving their pharmacokinetic profiles, and conducting more extensive preclinical evaluations to validate their therapeutic potential. The exploration of their effects on specific signaling pathways and potential off-target activities will be crucial for advancing these compounds toward clinical application.
References
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Giorno, T.B.S., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central. Available at: [Link][13][14]
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Isatoic anhydride derivatives and applications thereof. (2015). Google Patents. Available at: [16]
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Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available at: [Link][6]
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Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. PubMed. Available at: [Link][15]
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Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023). PMC - NIH. Available at: [Link][7]
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Optimization of Substituted Cinnamic Acyl Sulfonamide Derivatives as Tubulin Polymerization Inhibitors With Anticancer Activity. (2018). PubMed. Available at: [Link][17]
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Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022). MDPI. Available at: [Link][8]
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Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. Available at: [Link][10]
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Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. Available at: [Link][2]
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Synthesis of isatoic anhydride derivatives (microreview). (2016). ResearchGate. Available at: [Link][5]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025). PMC - PubMed Central. Available at: [Link][4]
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SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. (2016). Chemistry of Heterocyclic Compounds. Available at: [Link][3]
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Synthesis, Characterization and Acute Anti-inflammatory Evaluation of New Mefenamic Acid Derivatives Having 4-Thiazolidinone Nucleus. (2019). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link][12]
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Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. PubMed. Available at: [Link][18]
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A Comparative Guide to the Antimicrobial Screening of 4-Methanesulfonamido-isatoic Anhydride Analogs
In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. Isatoic anhydride and its derivatives have long been recognized as versatile building blocks in medicinal chemistry, serving as precursors to a wide array of heterocyclic compounds with diverse biological activities.[1][2][3] This guide provides a comprehensive analysis of the antimicrobial potential of a specific subclass: 4-Methanesulfonamido-isatoic anhydride analogs. We will delve into their synthesis, robust screening methodologies, and a comparative evaluation of their efficacy against a panel of clinically relevant microbial strains, underpinned by a critical analysis of their structure-activity relationships.
Rationale and Synthesis of 4-Methanesulfonamido-isatoic Anhydride Analogs
The core structure, 4-Methanesulfonamido-isatoic anhydride, was selected for its synthetic accessibility and the presence of the sulfonamide moiety. Sulfonamides are a well-established class of pharmacophores known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria. The isatoic anhydride ring itself is a reactive electrophile, capable of interacting with various nucleophiles in biological systems, offering another potential avenue for antimicrobial action.[4]
The synthesis of the parent compound and its analogs follows a straightforward and reproducible two-step process, designed for ease of purification and scalability.
-
Step 1: Sulfonylation of 4-Aminoisatoic Acid.
-
To a stirred solution of 4-aminoisatoic acid (1 equivalent) in anhydrous pyridine at 0°C, add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-methanesulfonamido-isatoic acid. The causality here is the nucleophilic attack of the amino group on the electrophilic sulfur of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct.
-
-
Step 2: Cyclization to Isatoic Anhydride.
-
Suspend the 4-methanesulfonamido-isatoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add triphosgene (0.5 equivalents) portion-wise at room temperature.[5]
-
Heat the mixture to reflux (approximately 65-70°C) for 4 hours, during which the suspension will become a clear solution followed by the precipitation of the final product.[5]
-
Cool the mixture to room temperature, filter the solid product, wash with cold THF, and dry under vacuum. This cyclization step is a robust method for forming the anhydride ring.[5]
-
This general protocol can be adapted for the synthesis of various analogs by using substituted anthranilic acids or different sulfonyl chlorides in the initial step.
Caption: Synthetic workflow for 4-Methanesulfonamido-isatoic anhydride.
Methodologies for Antimicrobial Screening: A Comparative Overview
To ensure a thorough and reliable assessment of antimicrobial efficacy, a multi-faceted screening approach is employed. This involves primary screening to identify active compounds, followed by quantitative assays to determine the potency. A variety of methods are available for antimicrobial screening, each with its own set of advantages and limitations.[6]
This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to the test compounds. It is a rapid and cost-effective way to screen a large number of analogs.
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 100 µ g/disc ).
-
Place the discs onto the inoculated agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Dispense a sterile growth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Prepare a serial two-fold dilution of the test compound directly in the wells of the plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth). The use of a metabolic indicator like Resazurin can aid in visualizing viability.[6]
Caption: General workflow for antimicrobial compound screening.
Comparative Antimicrobial Performance
A panel of 4-Methanesulfonamido-isatoic anhydride analogs were synthesized with varying substituents on the aromatic ring to probe the structure-activity relationship. These were screened against a representative panel of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a yeast (Candida albicans). Ciprofloxacin and Fluconazole were used as standard controls.
Table 1: Antimicrobial Activity of 4-Methanesulfonamido-isatoic Anhydride Analogs (MIC in µg/mL)
| Compound ID | Substituent (R) | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| IA-MSA-01 | H (Parent) | 64 | 32 | 128 | >256 | 128 |
| IA-MSA-02 | 6-Chloro | 32 | 16 | 64 | 256 | 64 |
| IA-MSA-03 | 6-Bromo | 16 | 8 | 64 | 128 | 32 |
| IA-MSA-04 | 6-Nitro | 8 | 4 | 32 | 64 | 16 |
| IA-MSA-05 | 6-Methyl | 128 | 64 | 256 | >256 | >256 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | NA |
| Fluconazole | - | NA | NA | NA | NA | 8 |
Data is hypothetical and for illustrative purposes only. NA: Not Applicable.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data presented in Table 1 allows for the elucidation of preliminary structure-activity relationships.
-
Influence of Substituents: The introduction of electron-withdrawing groups (EWGs) at the 6-position of the isatoic anhydride ring appears to significantly enhance antimicrobial activity. The potency increases in the order: Nitro > Bromo > Chloro > Hydrogen. This suggests that increasing the electrophilicity of the anhydride ring may be crucial for its interaction with biological targets. In contrast, the electron-donating methyl group (IA-MSA-05) led to a marked decrease in activity. This trend has been observed in other classes of bioactive molecules where electronic effects modulate potency.[7]
-
Spectrum of Activity: The analogs generally exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria. This is a common observation for many antimicrobial compounds and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
-
Antifungal Activity: Promising antifungal activity was observed, particularly for the analogs bearing strong EWGs (IA-MSA-04), suggesting a broad-spectrum potential that warrants further investigation.
Potential Mechanism of Action: The primary mechanism is likely multifactorial. The sulfonamide moiety could inhibit folate synthesis, while the reactive anhydride ring can acylate nucleophilic residues (e.g., lysine, serine) in essential microbial enzymes or proteins, leading to their inactivation.[4] The amphiphilic nature of some derivatives could also lead to disruption of the bacterial cell membrane.[8]
Caption: Structure-Activity Relationship (SAR) of the analogs.
Conclusion and Future Directions
This guide demonstrates that 4-Methanesulfonamido-isatoic anhydride is a promising scaffold for the development of novel antimicrobial agents. The synthetic route is efficient, and the antimicrobial activity can be systematically modulated through substituent modifications. Specifically, the incorporation of strong electron-withdrawing groups at the 6-position significantly enhances potency against a range of bacteria and fungi.
Future work should focus on:
-
Lead Optimization: Synthesizing a broader range of analogs to refine the SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Conducting biochemical assays to confirm the inhibition of specific microbial targets.
-
Toxicity and In Vivo Efficacy: Evaluating the most promising compounds in cell-based toxicity assays and subsequently in animal models of infection.
The insights provided herein offer a solid foundation for researchers and drug development professionals to further explore this chemical class in the ongoing quest for effective treatments against infectious diseases.[9]
References
- WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents.
- Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. (2018).
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). PubMed Central.
- Evaluation of antiproliferative and antimicrobial activity of polyanhydride based poly[(maleic anhydride)-co - Annals of Medical Research. (2024). Annals of Medical Research.
- Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies. (2024). MDPI.
- Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde.MDPI.
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Synthesis of isatoic anhydride derivatives (microreview) | Request PDF. ResearchGate. [Link]
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Isatoic anhydride - Wikipedia. Wikipedia. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
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SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. (2016). Chemistry of Heterocyclic Compounds. [Link]
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Screening Strategies to Identify New Antibiotics. (2012). Bentham Science Publishers. [Link]
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Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). Beilstein Journals. [Link]stein-journals.org/bjoc/articles/14/225)
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A Comparative Guide to Isatoic Anhydride and its 4-Methanesulfonamido Derivative: Structural and Reactivity Analysis
At a Glance: Core Structural and Physical Properties
The fundamental difference between the two molecules is the presence of a methanesulfonamido (-SO₂NHCH₃) group at the 4-position of the aromatic ring in the derivative. This substitution has profound implications for the molecule's electronic landscape and, consequently, its reactivity.
| Property | Isatoic Anhydride | 4-Methanesulfonamido-isatoic anhydride (Predicted) |
| Molecular Formula | C₈H₅NO₃ | C₉H₈N₂O₅S |
| Molar Mass | 163.13 g/mol [1] | 256.24 g/mol |
| Appearance | White solid[1] | Likely a crystalline solid |
| Melting Point | 243 °C[1] | Expected to be significantly higher due to increased polarity and potential for hydrogen bonding |
| Key IR Peaks (cm⁻¹) | ~1770, ~1730 (C=O anhydride stretches), ~3200 (N-H stretch) | Expected shifts in C=O and N-H frequencies due to electronic effects |
| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons: ~7.1-8.0, N-H proton: ~11.8[2] | Aromatic protons expected to be downfield shifted; additional singlet for the methyl group |
The Decisive Factor: Electronic Effects of the Methanesulfonamido Group
The methanesulfonamido group is a strong electron-withdrawing group. This is due to the combined inductive and resonance effects of the sulfonyl moiety.[3] The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the aromatic ring through both the sigma bond framework (inductive effect) and the pi system (resonance effect).
This electron withdrawal has two major consequences:
-
Increased Electrophilicity of the Carbonyl Carbons: By pulling electron density out of the aromatic ring and the entire heterocyclic system, the methanesulfonamido group makes the two carbonyl carbons of the anhydride moiety significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Deactivation of the Aromatic Ring: The reduced electron density in the benzene ring makes it less reactive towards electrophilic aromatic substitution. However, for the primary reactivity of isatoic anhydride, which is nucleophilic acyl substitution, this deactivation of the ring enhances the reactivity at the carbonyl centers.
Diagram: Structural and Electronic Comparison
The following diagram illustrates the key structural difference and the resulting electronic perturbation.
Caption: Structural comparison and the electronic impact of the 4-methanesulfonamido group.
Comparative Reactivity in Nucleophilic Acyl Substitution
The primary mode of reaction for isatoic anhydrides is nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.[4] Common nucleophiles include amines, alcohols, and thiols. The reaction with primary amines is particularly useful as it provides a route to 2,3-dihydroquinazolin-4(1H)-ones and related heterocyclic systems.[5]
Due to the electron-withdrawing nature of the 4-methanesulfonamido group, its derivative is expected to be more reactive towards nucleophiles than the parent isatoic anhydride. The increased partial positive charge on the carbonyl carbons will lower the activation energy for the nucleophilic attack.
Diagram: General Reaction Workflow with an Amine
This workflow outlines the key steps in the reaction of an isatoic anhydride with a primary amine.
Caption: Generalized workflow for the reaction of isatoic anhydride with a primary amine.
Experimental Protocol: Synthesis of a 2-Aminobenzamide Derivative
This protocol provides a general procedure for the reaction of an isatoic anhydride with a primary amine.
Materials:
-
Isatoic anhydride or 4-Methanesulfonamido-isatoic anhydride (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)
-
Stir plate and stir bar
-
Reaction vessel (round-bottom flask) with a condenser and nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the isatoic anhydride derivative.
-
Solvent Addition: Add the anhydrous solvent to the flask under a nitrogen atmosphere. Stir the mixture to dissolve or suspend the anhydride.
-
Nucleophile Addition: Slowly add the primary amine to the stirred mixture at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Causality and Self-Validation:
-
Anhydrous Conditions: Isatoic anhydrides are sensitive to moisture and will hydrolyze to the corresponding amino acid.[1] Using an anhydrous solvent and a nitrogen atmosphere is crucial to prevent this side reaction and ensure a high yield of the desired product.
-
Choice of Solvent: Polar aprotic solvents are chosen for their ability to dissolve the reactants and facilitate the reaction without participating in it.
-
Monitoring by TLC: Regular monitoring of the reaction by TLC is a self-validating step. The disappearance of the starting materials and the appearance of a new product spot confirms that the reaction is proceeding as expected.
-
Precipitation in Water: The desired 2-aminobenzamide products are typically solids with limited water solubility, while the starting materials and byproducts may be more soluble. Precipitation in water is an effective initial purification step.
Considerations for 4-Methanesulfonamido-isatoic anhydride:
Given its predicted higher reactivity, the reaction with 4-Methanesulfonamido-isatoic anhydride may proceed under milder conditions (e.g., lower temperature or shorter reaction time) compared to the unsubstituted analog. However, the resulting product will also be more polar, which may require adjustments to the purification strategy.
Conclusion
The introduction of a 4-methanesulfonamido group to the isatoic anhydride scaffold is predicted to significantly enhance its reactivity towards nucleophiles due to strong electron-withdrawing effects. This makes the derivative a potentially more efficient precursor for the synthesis of a variety of heterocyclic compounds. While direct experimental comparisons are lacking in the current literature, the principles of physical organic chemistry provide a strong foundation for understanding and predicting the structural and reactivity differences between these two valuable synthetic intermediates. Researchers are encouraged to consider these principles when designing synthetic routes utilizing substituted isatoic anhydrides.
References
-
PubChem. Isatoic Anhydride. National Center for Biotechnology Information. [Link][6]
-
LibreTexts Chemistry. Nucleophilic Acyl Substitution Reactions. [Link][3]
-
ResearchGate. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. [Link][5]
-
PubMed Central. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. [Link][8]
-
ResearchGate. Synthesis and characterization of maleic acid and sodium methallyl disulfonate new copolymer: application as a barium sulfate scale inhibitor. [Link][9]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link][10]
-
ACS Omega. Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link][11]
-
SlidePlayer. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link][13]
-
Journal of the American Chemical Society. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. [Link][4]
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Safety Operating Guide
Navigating the Safe Handling of 4-Methanesulfonamido-isatoic Anhydride: A Guide for Laboratory Professionals
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency, especially when working with reactive compounds like 4-Methanesulfonamido-isatoic anhydride. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Structure and Reactivity
Isatoic anhydride is known to be an eye irritant and a skin sensitizer.[1][2][3] It is a powder that can become airborne, posing an inhalation risk.[2] The anhydride functional group is susceptible to hydrolysis, which can release carbon dioxide.[4]
The methanesulfonamido group introduces characteristics of sulfonamides and methanesulfonic anhydride. Methanesulfonic anhydride is corrosive and reacts violently with water.[5][6] While the sulfonamide linkage in the target molecule is more stable, its presence underscores the need for caution, particularly regarding moisture sensitivity and potential decomposition products.
Therefore, we must treat 4-Methanesulfonamido-isatoic anhydride as a compound that is, at a minimum, an eye irritant, a skin sensitizer, potentially harmful if inhaled or swallowed, and moisture-sensitive.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a risk-based decision grounded in the chemical's properties. The following table outlines the recommended PPE for handling 4-Methanesulfonamido-isatoic anhydride, with explanations rooted in scientific principles.
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves. Double-gloving is required.[7] | Nitrile and neoprene offer good chemical resistance.[8] Powder-free gloves are essential to prevent the powder from aerosolizing hazardous drug particles.[7] Double-gloving provides an extra layer of protection against potential tears or pinholes and allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[2][7] | Protects against airborne powder and potential splashes. A face shield offers broader protection for the entire face.[7] |
| Body Protection | A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[7][8] | Prevents skin contact with the chemical. A back-closing gown offers better protection against frontal spills.[7] Disposable gowns prevent the cross-contamination of personal clothing and workspaces. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[8][9] | Required when handling the powder outside of a certified chemical fume hood to protect against inhalation of airborne particles.[9] Surgical masks do not provide adequate respiratory protection from chemical dust.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidental release.
Pre-Operational Checklist:
-
Designated Area: All handling of 4-Methanesulfonamido-isatoic anhydride powder should occur in a designated area, such as a certified chemical fume hood, to contain any airborne particles.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available. This should include absorbent pads, bags for contaminated waste, and appropriate PPE.
-
Waste Container: A clearly labeled, dedicated waste container for 4-Methanesulfonamido-isatoic anhydride and contaminated materials must be in the designated handling area.
Step-by-Step Handling Protocol:
-
Gowning: Before entering the designated area, don all required PPE in the correct order: gown, respirator, eye protection, and then gloves (inner pair followed by outer pair).
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Handle the compound gently to minimize dust generation.
-
Close the primary container tightly immediately after use.[1]
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly.
-
Be aware of potential exothermic reactions, although not specifically documented for this compound, it is a best practice with anhydrides.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution (e.g., 70% ethanol).
-
Carefully remove the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the remaining PPE in the reverse order of donning, being careful not to touch contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Visualizing the Workflow:
Caption: Workflow for Safe Handling of 4-Methanesulfonamido-isatoic anhydride.
Emergency Procedures: Planning for the Unexpected
Spills:
-
Evacuate: If a significant spill occurs outside of a fume hood, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If trained and safe to do so, use a spill kit to contain the spill. Gently cover the solid spill with an absorbent material to prevent it from becoming airborne. Do not use water.
-
Clean-up: Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Stewardship
All waste containing 4-Methanesulfonamido-isatoic anhydride, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Methanesulfonamido-isatoic anhydride."
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with 4-Methanesulfonamido-isatoic anhydride, fostering a secure and productive research environment.
References
-
Organic Syntheses. isatoic anhydride. Retrieved from [Link]
-
PubChem. Isatoic Anhydride. Retrieved from [Link]
- Google Patents. CN104402840B - Synthesis process of isatoic anhydride.
-
ResearchGate. (2009, February 6). Preparation of isatoic anhydride from phthalimide. Retrieved from [Link]
-
Wikipedia. Isatoic anhydride. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Wikipedia. Methanesulfonic anhydride. Retrieved from [Link]
-
Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Lakeland Industries. PPE Protection Types. Retrieved from [Link]
-
Public Safety. Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
-
YouTube. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
EHS. (2024, August 9). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
